UAMC00039 dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXMOQGMIWZNPR-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of UAMC-00039 Dihydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of UAMC-00039 dihydrochloride, a potent and highly selective small molecule inhibitor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of its molecular interactions, cellular effects, and potential therapeutic implications, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.
Core Mechanism of Action: Potent and Selective Inhibition of Dipeptidyl Peptidase II (DPP-II)
UAMC-00039 dihydrochloride functions as a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as DPP7.[1] DPP-II is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.[2] The inhibitory activity of UAMC-00039 dihydrochloride is highly specific for DPP-II, demonstrating significantly lower affinity for other dipeptidyl peptidases, thereby minimizing off-target effects.
The primary mechanism involves the binding of UAMC-00039 to the active site of the DPP-II enzyme, preventing its catalytic activity. This inhibition leads to a subsequent accumulation of DPP-II substrates, which include various neuropeptides and collagen fragments. The physiological consequences of this action are believed to be linked to the modulation of signaling pathways governed by these substrates.
Quantitative Analysis of Inhibitory Potency and Selectivity
The efficacy and selectivity of UAMC-00039 dihydrochloride have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its high affinity for DPP-II compared to other related proteases.
| Enzyme Target | IC50 Value | Reference |
| Dipeptidyl Peptidase II (DPP-II) | 0.48 nM | [1][3][4][5] |
| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM | [1][3] |
| Dipeptidyl Peptidase 8 (DPP-8) | 142 µM | [3][4][5] |
| Dipeptidyl Peptidase 9 (DPP-9) | 78.6 µM | [3][4][5] |
Table 1: Inhibitory Potency and Selectivity of UAMC-00039 Dihydrochloride. The data illustrates the significantly higher potency of UAMC-00039 for DPP-II over other dipeptidyl peptidases.
Cellular and In Vivo Activity
Studies have demonstrated that UAMC-00039 dihydrochloride is cell-permeable and effectively inhibits intracellular DPP-II activity. In human peripheral blood mononuclear cells (PBMCs) and the U937 cell line, UAMC-00039 has been shown to rapidly enter the cells and cause a concentration-dependent inhibition of intracellular DPP-II.[1]
In vivo studies in animal models have confirmed the dose-dependent inhibition of DPP-II in various peripheral organs following oral administration of UAMC-00039. Notably, administration at a dose of 2 mg/kg did not elicit signs of acute toxicity.[1]
Postulated Signaling Pathway and Physiological Consequences
The precise signaling cascade downstream of DPP-II inhibition by UAMC-00039 is an active area of research. However, based on the known substrates of DPP-II, a putative signaling pathway can be outlined. DPP-II is involved in the degradation of proline-containing neuropeptides and collagen-derived peptides.[2] By inhibiting DPP-II, UAMC-00039 is expected to increase the bioavailability of these peptides, leading to the modulation of their respective signaling pathways. This could have implications for processes such as inflammation, immune response, and tissue remodeling.
Figure 1: Postulated Mechanism of Action of UAMC-00039 Dihydrochloride. This diagram illustrates how UAMC-00039 inhibits DPP-II, leading to increased availability of its substrates and subsequent downstream signaling.
Detailed Experimental Protocols
In Vitro Dipeptidyl Peptidase II (DPP-II) Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of UAMC-00039 against DPP-II using a chromogenic substrate.
Materials:
-
Purified human DPP-II enzyme
-
UAMC-00039 dihydrochloride
-
DPP-II substrate: Lys-Ala-p-nitroanilide (Lys-Ala-pNA)
-
Assay Buffer: 0.05 M cacodylic acid/NaOH buffer, pH 5.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of UAMC-00039 dihydrochloride in DMSO.
-
Perform serial dilutions of the UAMC-00039 stock solution in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well microplate, add 10 µL of each UAMC-00039 dilution or vehicle control (Assay Buffer with DMSO) to respective wells.
-
Add 10 µL of purified DPP-II enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 180 µL of pre-warmed Lys-Ala-pNA substrate solution (final concentration of 1 mM) to each well.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over a period of 10 minutes at 37°C.[6]
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration of UAMC-00039 and calculate the IC50 value using appropriate software.
Figure 2: Workflow for In Vitro DPP-II Inhibition Assay. This flowchart details the key steps for assessing the inhibitory potency of UAMC-00039.
In Vivo Administration and Sample Analysis in a Murine Model
This protocol provides a general framework for evaluating the in vivo efficacy of UAMC-00039 in a mouse model.
Materials:
-
UAMC-00039 dihydrochloride
-
Vehicle: 2% Tween 80 in sterile water
-
Appropriate mouse strain (e.g., C57BL/6)
-
Oral gavage needles
-
Equipment for blood and tissue collection
-
Buffer for tissue homogenization
-
DPP-II activity assay reagents (as described in 5.1)
Procedure:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Prepare a formulation of UAMC-00039 dihydrochloride in the vehicle at the desired concentration (e.g., for a 2 mg/kg dose).
-
Administer UAMC-00039 or vehicle to the mice via oral gavage.
-
At predetermined time points post-administration, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).
-
Euthanize the mice and harvest peripheral organs of interest (e.g., liver, kidney, spleen).
-
Prepare plasma from the blood samples by centrifugation.
-
Homogenize the collected tissues in an appropriate ice-cold buffer.
-
Centrifuge the tissue homogenates to obtain the supernatant containing the soluble proteins.
-
Measure the DPP-II activity in the plasma and tissue supernatants using the in vitro assay protocol described in section 5.1.
-
Compare the DPP-II activity in the UAMC-00039-treated group to the vehicle-treated control group to determine the extent of in vivo inhibition.
Figure 3: General Workflow for In Vivo Evaluation of UAMC-00039. This diagram outlines the key stages of an in vivo study to assess the efficacy of UAMC-00039.
Conclusion
UAMC-00039 dihydrochloride is a highly potent and selective inhibitor of dipeptidyl peptidase II. Its mechanism of action is centered on the competitive inhibition of DPP-II, leading to the preservation of its physiological substrates. This targeted action presents a valuable tool for researchers investigating the roles of DPP-II in various physiological and pathological processes. The provided data and experimental frameworks offer a solid foundation for further exploration of UAMC-00039's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. rndsystems.com [rndsystems.com]
- 5. UAMC 00039 dihydrochloride | Other Proteases | Tocris Bioscience [tocris.com]
- 6. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
UAMC00039 Dihydrochloride: A Deep Dive into Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as DPP7 or quiescent cell proline dipeptidase (QPP).[1][2] Its high affinity and selectivity for DPP-II over other members of the dipeptidyl peptidase family make it a valuable tool for elucidating the physiological functions of this enzyme and for potential therapeutic development. This technical guide provides a comprehensive overview of the target selectivity and specificity of UAMC00039, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Target Selectivity Profile
This compound demonstrates exceptional selectivity for dipeptidyl peptidase II (DPP-II). The inhibitory activity of UAMC00039 has been quantified against several key dipeptidyl peptidases, revealing a significant preference for DPP-II.
Table 1: Inhibitory Potency (IC50) of UAMC00039 Against Various Dipeptidyl Peptidases
| Target Enzyme | IC50 |
| Dipeptidyl Peptidase II (DPP-II) | 0.48 nM[3] |
| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM[3] |
| Dipeptidyl Peptidase 8 (DPP-8) | 142 µM |
| Dipeptidyl Peptidase 9 (DPP-9) | 78.6 µM |
Note: The IC50 values for DPP-8 and DPP-9 are also reported to be in the micromolar range, highlighting the high selectivity of UAMC00039 for DPP-II.
The data clearly indicates that UAMC00039 is several orders of magnitude more potent against DPP-II compared to DPP-IV, DPP-8, and DPP-9. This high degree of selectivity is crucial for its use as a specific chemical probe to investigate the biological roles of DPP-II without confounding effects from the inhibition of other peptidases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of UAMC00039's target selectivity. These protocols are based on established methods for determining dipeptidyl peptidase activity.
Dipeptidyl Peptidase (DPP) Inhibition Assay (General Protocol)
This protocol describes a fluorometric method for measuring the enzymatic activity of DPPs and determining the inhibitory potency of compounds like UAMC00039.
Materials:
-
Recombinant human DPP-II, DPP-IV, DPP-8, or DPP-9 enzyme
-
DPP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic DPP substrate (e.g., Gly-Pro-AMC for DPP-IV, Lys-Ala-AMC or Lys-Pro-AMC for DPP-II)[4]
-
This compound
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DPP Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant DPP enzyme to the desired concentration in cold DPP Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the diluted UAMC00039 solution (or vehicle control). b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at 37°C. Record readings every 1-2 minutes for 15-30 minutes.
-
Data Analysis: a. Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
Mandatory Visualizations
Signaling Context of Dipeptidyl Peptidase II Inhibition
The precise signaling pathway of DPP-II is not fully elucidated. However, it is known to be a lysosomal enzyme that cleaves N-terminal dipeptides from various oligopeptides, particularly those with proline or alanine in the penultimate position. Its activity is optimal at an acidic pH. The following diagram illustrates the logical relationship of DPP-II activity and its inhibition by UAMC00039.
Experimental Workflow for Determining IC50
The following diagram outlines the key steps in an experimental workflow to determine the IC50 value of UAMC00039 against a dipeptidyl peptidase.
Broader Specificity Profile
While UAMC00039 exhibits high selectivity within the dipeptidyl peptidase family, a comprehensive understanding of its specificity requires screening against a broader range of protein targets, particularly kinases, which are common off-targets for small molecule inhibitors. To date, publicly available, large-scale kinase screening data for UAMC00039 is limited. However, the distinct chemical structure of UAMC00039, a peptide-like molecule, compared to typical ATP-competitive kinase inhibitors, suggests a lower likelihood of broad kinase inhibitory activity. For definitive characterization, it is recommended that researchers perform a comprehensive kinase panel screen.
Logical Relationship for Comprehensive Specificity Assessment
The following diagram illustrates the logical steps to fully characterize the specificity of a compound like UAMC00039.
Conclusion
This compound is a highly potent and selective inhibitor of dipeptidyl peptidase II. Its remarkable specificity, particularly when compared to other DPP family members, establishes it as an invaluable research tool for investigating the physiological and pathological roles of DPP-II. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. For a complete understanding of its off-target effects, further screening against a broad panel of kinases and other potential targets is recommended.
References
Dipeptidyl Peptidase II: A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase II (DPP-II), also known as DPP7 or quiescent cell proline dipeptidase (QPP), is a serine protease belonging to the S9B family of peptidases.[1][2] It is an intracellular enzyme, primarily localized to the vesicular system, that exhibits optimal activity at an acidic pH.[1][3] DPP-II plays a crucial role in protein metabolism by cleaving N-terminal dipeptides from polypeptide chains, with a preference for proline or alanine in the penultimate position (X-Pro or X-Ala).[1][4] While its precise physiological roles are still under active investigation, emerging evidence points to its significant involvement in immune regulation, cell differentiation, apoptosis, and the degradation of various bioactive peptides.[5][6] This technical guide provides an in-depth overview of the core biological functions of DPP-II, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support further research and drug development efforts.
Enzymatic Activity and Substrate Specificity
DPP-II catalyzes the hydrolysis of N-terminal dipeptides from oligopeptides. Its enzymatic activity is characterized by a distinct preference for substrates with proline or alanine at the P1 position. The optimal pH for DPP-II activity is approximately 5.5.[3]
Quantitative Data on Enzyme Kinetics
The kinetic parameters of human DPP-II have been determined for a variety of synthetic chromogenic and fluorogenic substrates. The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for several key substrates, providing a quantitative basis for substrate preference and for the design of enzyme activity assays.
| Substrate | Assay Condition (pH) | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Lys-Pro-pNA | 5.5 | 67 ± 6 | 275 ± 9 | 4.1 x 106 | [1] |
| Ala-Pro-pNA | 5.5 | 110 ± 10 | 282 ± 10 | 2.6 x 106 | [1] |
| Lys-Ala-pNA | 5.5 | 225 ± 25 | 90 ± 5 | 0.4 x 106 | [1] |
| Gly-Pro-pNA | 5.5 | 310 ± 30 | 180 ± 8 | 0.58 x 106 | [1] |
| Lys-Pro-4Me2NA | 5.5 | 18 ± 2 | 14.0 ± 0.4 | 0.78 x 106 | [1] |
| Ala-Pro-4Me2NA | 5.5 | 45 ± 5 | 15.0 ± 0.5 | 0.33 x 106 | [1] |
| Lys-Ala-4Me2NA | 5.5 | 110 ± 10 | 9.0 ± 0.3 | 0.08 x 106 | [1] |
Tissue Distribution and Subcellular Localization
DPP-II is ubiquitously expressed in human organs and tissues, with notably high levels of activity observed in the kidney, brain, and seminal fluid.[4] Species-specific differences in tissue distribution have been reported. For instance, in adult rats, the highest DPP-II activity is found in the kidney, epididymis, and spleen, whereas in guinea pigs, the epididymis and testis show the highest activity.[3]
At the subcellular level, DPP-II is predominantly localized within the vesicular system, particularly in lysosomes.[1][3] This localization is consistent with its optimal acidic pH for activity and suggests a role in the degradation of peptides within the endolysosomal pathway.
Core Biological Functions and Signaling Pathways
Regulation of T-Cell Differentiation
DPP-II plays a critical role in maintaining T-lymphocyte quiescence.[1][7] Inhibition or genetic knockdown of DPP-II in naive T-cells leads to a state of hyperactivation upon T-cell receptor (TCR) stimulation.[1][7] This hyperactivation bypasses the normal cytokine requirements for differentiation and directs the T-cells towards a Th17 phenotype.[1][4] This process is characterized by the upregulation of the master transcriptional regulator for Th17 cells, RORγt, and a significant increase in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1]
References
- 1. TH17 Differentiation is the Default Program for DPP2-deficient T cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Th17 differentiation is the default program for DPP2-deficient T-cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UAMC00039 Dihydrochloride: A Potent and Selective Dipeptidyl Peptidase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a serine protease implicated in various physiological processes.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery who are interested in the therapeutic potential of DPP-II inhibition. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the functional role of DPP-II.
Chemical Structure and Properties
This compound, with the chemical name (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride, is a small molecule inhibitor of dipeptidyl peptidase II.[3] Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride |
| CAS Number | 697797-51-6[3] |
| Molecular Formula | C₁₆H₂₄ClN₃O·2HCl[3] |
| SMILES | Cl.Cl.N--INVALID-LINK--C(=O)N1CCCCC1[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 382.76 g/mol [3][4] |
| Purity | ≥98%[3] |
| Solubility | Soluble to 100 mM in water and DMSO[3] |
| Storage | Store at -20°C[3] |
Biological Activity and Selectivity
UAMC00039 is a highly potent inhibitor of DPP-II with an IC₅₀ value of 0.48 nM.[2][3][5] It exhibits significant selectivity for DPP-II over other dipeptidyl peptidases, as detailed in Table 3. This selectivity makes UAMC00039 a valuable tool for elucidating the specific physiological functions of DPP-II.[2] The compound is orally available.[3]
Table 3: Inhibitory Activity against Dipeptidyl Peptidases
| Enzyme | IC₅₀ |
| DPP-II | 0.48 nM[2][3][5] |
| DPP-9 | 78.6 μM[3] |
| DPP-8 | 142 μM[3] |
| DPP-IV | 165 μM[2][3] |
Experimental Protocols
The following are representative protocols for the biological evaluation of UAMC00039.
In Vitro DPP-II Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of UAMC00039 against DPP-II.
Methodology:
-
Enzyme and Substrate: Recombinant human DPP-II is used as the enzyme source. A fluorogenic substrate, such as Lys-Ala-AMC (L-Lysyl-L-alanyl-7-amido-4-methylcoumarin), is used to measure enzyme activity.
-
Assay Buffer: A buffer with a pH optimum for DPP-II activity (typically around pH 5.5) is used, for example, 50 mM sodium cacodylate buffer.[2]
-
Procedure:
-
A dilution series of UAMC00039 is prepared in the assay buffer.
-
DPP-II enzyme is pre-incubated with the different concentrations of UAMC00039 for a specified period (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.
-
-
Data Analysis: The percentage of inhibition at each concentration of UAMC00039 is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cellular DPP-II Activity Assay
Objective: To assess the ability of UAMC00039 to inhibit intracellular DPP-II activity in a cellular context.
Methodology:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line expressing DPP-II (e.g., U937 cells) are used.[2]
-
Procedure:
-
Cells are incubated with varying concentrations of UAMC00039 in cell culture medium for a defined period (e.g., 15-60 minutes) at 37°C.[2]
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove extracellular inhibitor.
-
The cells are then lysed using a suitable lysis buffer (e.g., 100 mM HEPES buffer pH 7.4, 10 mM EDTA, 70 μg/mL aprotinin, and 1% octylglucoside) to release intracellular contents.[2]
-
The DPP-II activity in the cell lysate is measured using the in vitro inhibition assay described above.
-
-
Data Analysis: The intracellular DPP-II activity at each UAMC00039 concentration is compared to that of untreated cells to determine the extent of inhibition.
In Vivo Evaluation in Animal Models
Objective: To investigate the in vivo efficacy and safety of UAMC00039.
Methodology:
-
Animal Models: Rats or mice are commonly used for in vivo studies.[2]
-
Administration: UAMC00039 can be administered orally (e.g., at 2 mg/kg in a vehicle of 2% Tween 80).[2]
-
Pharmacodynamic Assessment:
-
At various time points after administration, blood and tissue samples are collected.
-
DPP-II activity in these samples is measured to determine the extent and duration of enzyme inhibition.
-
-
Safety and Toxicity:
Functional Role of Dipeptidyl Peptidase II
The precise physiological role of DPP-II is still under investigation, but it is known to be an intracellular protease that cleaves N-terminal dipeptides from oligopeptides containing a proline or alanine residue in the penultimate position.[1] This enzymatic activity suggests its involvement in the degradation and regulation of various bioactive peptides.
Caption: Functional role of Dipeptidyl Peptidase II (DPP-II) and its inhibition by UAMC00039.
The diagram above illustrates the proposed functional role of DPP-II. The enzyme is located intracellularly and acts on various oligopeptides that have entered the cell. By cleaving these peptides, DPP-II is thought to play a role in processes such as the degradation of collagen fragments and the regulation of neuropeptide signaling. UAMC00039 acts as a potent inhibitor of this enzymatic activity, thereby preventing the degradation of DPP-II substrates.
Conclusion
This compound is a highly potent and selective inhibitor of dipeptidyl peptidase II. Its favorable pharmacological profile, including oral availability, makes it an invaluable research tool for investigating the physiological and pathological roles of DPP-II. Further studies utilizing UAMC00039 may help to validate DPP-II as a therapeutic target for various diseases and pave the way for the development of novel clinical candidates.
References
role of DPP-II in cellular signaling pathways
An In-depth Technical Guide on the Role of Dipeptidyl Peptidase II (DPP-II) in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl Peptidase II (DPP-II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), is an intracellular serine protease with distinct roles in cellular homeostasis. Localized within the vesicular system, DPP-II (EC 3.4.14.2) optimally cleaves N-terminal dipeptides from oligopeptides with a penultimate proline or alanine residue at an acidic pH.[1][2][3] While its precise physiological functions are still under extensive investigation, emerging evidence implicates DPP-II as a critical regulator in pathways governing cell quiescence, apoptosis, and immune responses.[1][4] Its unique substrate specificity and intracellular localization distinguish it from other members of the dipeptidyl peptidase family, such as the well-studied DPP-IV. This guide provides a comprehensive overview of the known signaling roles of DPP-II, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways.
Core Function and Biochemical Properties
DPP-II is a serine-type peptidase that functions as a homodimer, a conformation required for its catalytic activity.[5] It is found in the lysosomal and vesicular compartments of the cell.[1][3] The enzyme's primary function is to release X-Pro or X-Ala dipeptides from the N-terminus of small peptides, showing a preference for tripeptides.[3] Unlike DPP-IV, which is often membrane-bound and active in the extracellular environment, DPP-II's activity is largely intracellular and favored by acidic conditions, consistent with its lysosomal residence.[2][3]
Role in Maintaining Cellular Quiescence and Inducing Apoptosis
The most well-characterized role of DPP-II is its function as a survival factor for quiescent cells. The majority of lymphocytes in the body exist in a quiescent (G0) state, which is maintained by a program that actively suppresses apoptosis.[6][7] DPP-II is essential for maintaining this state in both lymphocytes and fibroblasts.[8]
Inhibition or downregulation of DPP-II activity forces resting cells to exit the G0 phase of the cell cycle.[8] This transition is marked by a decrease in the protein levels of key G0-phase gatekeepers, including p130, p27(Kip1), and p21(Cip1).[8] Concurrently, there is an increase in proteins that promote progression into the G1/S phase, such as retinoblastoma (pRb), p107, and cyclin D.[8]
Ultimately, the loss of DPP-II function leads to a novel apoptotic pathway specifically in quiescent, but not activated or transformed, lymphocytes.[6][9] This apoptotic cascade is mediated by the subsequent increase in c-Myc and a decrease in the anti-apoptotic protein Bcl-2. The induction of apoptosis following DPP-II inhibition is dependent on both c-Myc and p53.[8] This pathway is distinct from other apoptotic mechanisms, such as those initiated by Fas ligation or gamma-irradiation, as it involves a different set of caspases and relies on the proteasome complex.[6][7][9]
References
- 1. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl-peptidase II - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel apoptotic pathway in quiescent lymphocytes identified by inhibition of a post-proline cleaving aminodipeptidase: a candidate target protease, quiescent cell proline dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl peptidase 2 is an essential survival factor in the regulation of cell quiescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminodipeptidase inhibitor-induced cell death in quiescent lymphocytes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
UAMC00039 Dihydrochloride: A Technical Guide to its Discovery and Development
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction: UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a serine protease implicated in various physiological processes.[1][2] Its high selectivity and efficacy have positioned it as a valuable research tool for elucidating the biological functions of DPP-II and as a potential therapeutic candidate. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Lead Optimization
The discovery of this compound stemmed from a focused effort to develop potent and selective inhibitors of DPP-II. The lead compound for this discovery program was 1-[(S)-2,4-diaminobutanoyl]piperidine. Through systematic structure-activity relationship (SAR) studies, researchers at the University of Antwerp explored a series of γ-amino-substituted analogues.
The key findings from the SAR studies, as detailed in the Journal of Medicinal Chemistry in 2004, revealed that the introduction of arylalkyl groups at the γ-amino position significantly enhanced inhibitory potency.[1] Notably, the substitution with a 2-chlorobenzyl moiety resulted in a compound with an exceptionally low IC50 value of 0.23 nM for DPP-II. This compound was designated UAMC00039. Further investigations within this series demonstrated the importance of the basicity of the γ-amino group for activity and that α-amino substitution was detrimental.
Chemical Synthesis
The synthesis of this compound is based on the derivatization of the lead compound, 1-[(S)-2,4-diaminobutanoyl]piperidine. While the full detailed synthesis protocol is outlined in the primary literature, the general approach involves the reductive amination of a suitable precursor with 4-chlorobenzaldehyde, followed by appropriate protection and deprotection steps to yield the final compound. The dihydrochloride salt form enhances the compound's stability and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H24ClN3O · 2HCl | [3] |
| Molecular Weight | 382.76 g/mol | [1] |
| CAS Number | 697797-51-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM) | [3] |
Mechanism of Action and In Vitro Pharmacology
UAMC00039 is a highly potent and selective inhibitor of dipeptidyl peptidase II (DPP-II). DPP-II is a serine protease that cleaves N-terminal dipeptides from polypeptides, with a preference for proline or alanine at the penultimate position.[3] The mechanism of action of UAMC00039 is competitive and reversible inhibition of DPP-II.[1]
Table 2: In Vitro Inhibitory Activity of UAMC00039
| Enzyme | IC50 | Reference |
| DPP-II | 0.48 ± 0.04 nM | [1] |
| DPP-IV | 165 ± 9 µM | [1] |
| DPP-8 | 142 µM | [3] |
| DPP-9 | 78.6 µM | [3] |
The remarkable selectivity of UAMC00039 for DPP-II over other dipeptidyl peptidases, particularly DPP-IV, is a key attribute that minimizes off-target effects and makes it a precise tool for studying DPP-II function.
Signaling Pathway of DPP-II Substrate Degradation
DPP-II is understood to be involved in the degradation of various bioactive peptides, including collagen fragments and neuropeptides like Substance P. By inhibiting DPP-II, UAMC00039 can modulate the levels of these peptides and their downstream signaling.
Preclinical Development: In Vitro and In Vivo Studies
The preclinical development of UAMC00039 has involved a series of in vitro and in vivo studies to assess its pharmacological properties, stability, and safety profile.
In Vitro Studies
-
Stability: UAMC00039 demonstrated high stability in RPMI culture medium and DPPII assay buffer for at least 48 hours at 37°C.[1]
-
Cellular Activity: The compound was shown to rapidly penetrate peripheral blood mononuclear cells (PBMCs) within one minute, leading to a concentration-dependent inhibition of intracellular DPP-II activity.[1] At concentrations of 1 and 100 µM, UAMC00039 inhibited over 90% of DPPII activity in both PBMC and U937 cells.[1]
In Vivo Studies
In vivo studies in animal models, including rats, mice, and rabbits, have been conducted to evaluate the pharmacokinetic and pharmacodynamic properties of UAMC00039.
-
Oral Bioavailability: UAMC00039 is orally available.[3]
-
Efficacy: Oral administration of UAMC00039 resulted in a dose-dependent inhibition of DPPII in peripheral organs of both rats and mice.[1] Intravenous administration in rabbits also showed effective DPPII inhibition.[1] Importantly, no significant inhibition of DPPIV was observed in these in vivo studies.[1]
-
Safety and Tolerability: Acute toxicity studies in rats at an oral dose of 2 mg/kg did not reveal any signs of toxicity.[4] A comprehensive evaluation of general behavior, body temperature, respiration, bleeding time, blood pressure, urine volume, liver function, fasting glucose, and gastrointestinal parameters showed no significant changes.[4]
Experimental Protocols
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) of UAMC00039 against DPP-II and other dipeptidyl peptidases was determined using a fluorometric assay.
Workflow for IC50 Determination
In Vivo Oral Administration Protocol (Rat)
For in vivo efficacy and safety studies in rats, UAMC00039 was administered orally.
Protocol:
-
Animal Model: Male Wistar rats.
-
Formulation: UAMC00039 is suspended in a vehicle of 2% Tween 80 in water.
-
Dose: A typical dose used in studies is 2 mg/kg body weight.
-
Administration: The formulation is administered via oral gavage.
-
Endpoint Measurement: At various time points post-administration, tissues and blood are collected to measure DPP-II activity and assess other physiological parameters.
Conclusion
This compound has emerged from a well-designed medicinal chemistry program as a highly potent and selective inhibitor of DPP-II. Its favorable in vitro and in vivo pharmacological profile, including oral bioavailability and a good safety margin in preclinical models, underscores its value as a research tool. Further investigation into the therapeutic potential of UAMC00039 in diseases where DPP-II is dysregulated is warranted. This technical guide provides a solid foundation for researchers and drug developers interested in exploring the biology of DPP-II and the therapeutic applications of its inhibitors.
References
- 1. Gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine as highly potent and selective dipeptidyl peptidase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of Dipeptidyl Peptidase-II (DPP-II) Inhibitors: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipeptidyl Peptidase-II (DPP-II), also known as DPP7 or quiescent cell proline dipeptidase (QPP), is a serine protease that has emerged as a compelling therapeutic target. Distinct from its more widely studied counterpart, DPP-IV, DPP-II possesses unique substrate specificities and tissue distribution, suggesting a differentiated therapeutic profile. This technical guide provides an in-depth overview of the therapeutic potential of DPP-II inhibitors, focusing on their mechanism of action, preclinical evidence in various disease models, and detailed experimental protocols for their evaluation. The primary focus of DPP-II inhibition lies in its immunomodulatory and anti-inflammatory effects, with promising applications in autoimmune diseases, oncology, and potentially metabolic disorders.
Introduction to Dipeptidyl Peptidase-II (DPP-II)
DPP-II (EC 3.4.14.2) is an intracellular lysosomal enzyme that cleaves N-terminal dipeptides from polypeptide chains, with a preference for proline or alanine at the penultimate position. It is a member of the S28 family of serine proteases and exists as a homodimer. While sharing some substrates with DPP-IV, DPP-II has a distinct substrate preference and a more acidic optimal pH of around 5.5.[1] DPP-II is found in various tissues, with high activity in the kidney, epididymis, and spleen in rats.[2] Its role in maintaining lymphocyte quiescence and its involvement in T-cell differentiation underscore its potential as a target for immune-mediated diseases.[3][4]
Mechanism of Action of DPP-II Inhibitors
DPP-II inhibitors exert their therapeutic effects by binding to the active site of the enzyme, preventing the cleavage of its substrates. This leads to the modulation of various downstream signaling pathways, primarily impacting immune responses and inflammation.[5] The inhibition of DPP-II has been shown to influence T-cell differentiation, specifically steering T-cells towards a Th17 phenotype in the absence of DPP-II activity.[3][4] This suggests a role for DPP-II in regulating the balance of T-helper cell subsets, which is often dysregulated in autoimmune diseases. By preventing the breakdown of its bioactive peptide substrates, DPP-II inhibitors can alter cytokine production and other signaling pathways involved in immune regulation.[5]
Therapeutic Potential of DPP-II Inhibitors
The unique physiological roles of DPP-II suggest the therapeutic potential of its inhibitors in a range of diseases.
Autoimmune and Inflammatory Diseases
The immunomodulatory function of DPP-II makes it a promising target for autoimmune and inflammatory conditions. Preclinical studies have shown that the inhibition of dipeptidyl peptidase-1 (a related enzyme) can attenuate disease progression in animal models of rheumatoid arthritis.[6] Given the role of DPP-II in T-cell differentiation, its inhibitors could be beneficial in diseases like rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis, where T-cell dysregulation is a key pathological feature.[5] While some studies have investigated the link between DPP-IV inhibitors and IBD with conflicting results, the distinct role of DPP-II may offer a different therapeutic window.[1][3][7][8][9][10]
Oncology
There is growing interest in the role of dipeptidyl peptidases in cancer. Some cancers are associated with chronic inflammation and immune evasion.[5] By modulating the tumor microenvironment and potentially enhancing anti-tumor immune responses, DPP-II inhibitors could be explored as adjuvants to existing cancer therapies.[5][11][12][13]
Metabolic Disorders
Preliminary research suggests a potential role for DPP-II in glucose metabolism and lipid regulation.[5] Although the primary focus for dipeptidyl peptidase inhibitors in metabolic disease has been on DPP-IV for the treatment of type 2 diabetes, the distinct substrate profile of DPP-II may offer novel avenues for therapeutic intervention in metabolic disorders.[14][15]
Quantitative Data on DPP-II Inhibitors and Substrates
Quantitative data is crucial for the evaluation and comparison of DPP-II inhibitors and for the design of robust assays. The following tables summarize key kinetic parameters for DPP-II substrates and inhibitory constants for selected DPP-II inhibitors.
Table 1: Kinetic Parameters of Human DPP-II for Various Substrates [16]
| Substrate | kcat/Km (s⁻¹·M⁻¹) |
| Lys-Pro-pNA | 4.1 x 10⁶ |
| Ala-Pro-pNA | 2.6 x 10⁶ |
| Lys-Ala-pNA | 0.4 x 10⁶ |
pNA: p-nitroanilide
Table 2: Inhibitory Activity of Selected DPP-II Inhibitors
| Inhibitor | IC50 (nM) | Ki (µM) | Selectivity (vs. DPP-IV) | Reference |
| UAMC00039 | 0.48 | - | ~340,000-fold | [1][16][17] |
| Dab-Pip | 130 | - | ~7600-fold | [17] |
| Lysyl-piperidide | 100 | ~0.9 | ~1660-fold | [16] |
Experimental Protocols
In Vitro DPP-II Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of test compounds against human DPP-II using a fluorogenic substrate.
Materials:
-
Recombinant Human DPP-II (DPP7)
-
DPP-II Fluorogenic Substrate: Lys-Ala-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Test compounds and reference inhibitor (e.g., UAMC00039)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in Assay Buffer.
-
Dilute the recombinant human DPP-II to the desired working concentration in Assay Buffer.
-
Prepare the Lys-Ala-AMC substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 25 µL of the compound dilution or reference inhibitor. For control wells (100% activity), add 25 µL of Assay Buffer with the same final solvent concentration.
-
Add 50 µL of the diluted DPP-II solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Lys-Ala-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.
-
Signaling Pathways and Logical Relationships
The immunomodulatory effects of DPP-II inhibition are thought to be mediated through the regulation of T-cell activation and differentiation. While the precise signaling cascades are still under investigation, a plausible mechanism involves the modulation of pathways that control cytokine production.
Caption: Proposed signaling pathway of DPP-II inhibitors.
The diagram above illustrates a potential mechanism where DPP-II inhibitors, by preventing the degradation of bioactive peptides, modulate T-cell receptor signaling and downstream pathways, leading to altered cytokine production and a therapeutic anti-inflammatory effect.
Caption: Workflow for the discovery and development of DPP-II inhibitors.
This workflow outlines the key stages in the drug discovery process for DPP-II inhibitors, from initial high-throughput screening to preclinical evaluation in relevant disease models.
Conclusion
DPP-II represents a promising therapeutic target with a distinct profile from DPP-IV. The development of potent and selective DPP-II inhibitors holds significant potential for the treatment of a range of immune-mediated and inflammatory diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore this exciting therapeutic avenue. Further research is warranted to fully elucidate the physiological roles of DPP-II and the therapeutic efficacy of its inhibitors in clinical settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. TH17 Differentiation is the Default Program for DPP2-deficient T cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Th17 differentiation is the default program for DPP2-deficient T-cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Brensocatib (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo effects of a potent, selective DPPII inhibitor: UAMC00039 is a possible tool for the elucidation of the physiological function of DPPII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmj.com [bmj.com]
- 10. Dipeptidyl Peptidase 4 Inhibitors and Risk of Inflammatory Bowel Disease: Real-world Evidence in U.S. Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPP-IV Inhibition in Anticancer Treatment | Encyclopedia MDPI [encyclopedia.pub]
- 14. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medkoo.com [medkoo.com]
Unraveling the Kinetics of UAMC-00039 Dihydrochloride: A Technical Guide to its Inhibition of Dipeptidyl Peptidase II
For Immediate Release
This technical guide provides an in-depth analysis of the kinetic properties of UAMC-00039 dihydrochloride, a potent and selective inhibitor of Dipeptidyl Peptidase II (DPP-II). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate the mechanism of inhibition, presents detailed experimental protocols, and visualizes the relevant biological pathways.
Core Findings: Potent, Competitive, and Selective Inhibition
UAMC-00039 dihydrochloride has been identified as a potent, reversible, and competitive inhibitor of DPP-II.[1][2] Its high affinity for DPP-II is demonstrated by a low nanomolar inhibitory constant (Ki), signifying that only a small amount of the compound is required to significantly reduce the enzyme's activity. The competitive nature of the inhibition indicates that UAMC-00039 binds to the active site of the DPP-II enzyme, directly competing with the natural substrates.
Quantitative Inhibition Data
The following table summarizes the key quantitative parameters defining the inhibitory potency and selectivity of UAMC-00039 dihydrochloride against DPP-II and other related dipeptidyl peptidases.
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 0.48 ± 0.04 nM | DPP-II | The half maximal inhibitory concentration, indicating high potency.[1] |
| Ki | 0.082 nM | DPP-II | The inhibition constant, reflecting a strong binding affinity to DPP-II. |
| Selectivity | |||
| IC50 vs. DPP-IV | 165 ± 9 µM | DPP-IV | Demonstrates high selectivity for DPP-II over DPP-IV.[1] |
| IC50 vs. DPP-8 | 142 µM | DPP-8 | |
| IC50 vs. DPP-9 | 78.6 µM | DPP-9 |
Visualizing the Mechanism: Competitive Inhibition
The competitive inhibition mechanism of UAMC-00039 can be visualized using a Lineweaver-Burk plot. In the presence of a competitive inhibitor, the apparent Michaelis-Menten constant (Km) increases, while the maximum velocity (Vmax) remains unchanged. This is because the inhibitor can be outcompeted at sufficiently high substrate concentrations.
Caption: Lineweaver-Burk plot illustrating competitive inhibition.
Experimental Protocols
Determination of DPP-II Inhibition by UAMC-00039
This protocol outlines the steps to determine the kinetic parameters of DPP-II inhibition by UAMC-00039.
Materials:
-
Purified human Dipeptidyl Peptidase II (DPP-II)
-
UAMC-00039 dihydrochloride
-
DPP-II substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)
-
Assay Buffer: 50 mM Cacodylate buffer, pH 5.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of UAMC-00039 dihydrochloride in DMSO.
-
Prepare a series of dilutions of UAMC-00039 in Assay Buffer.
-
Prepare a stock solution of the substrate Gly-Pro-pNA in Assay Buffer.
-
Prepare a working solution of purified human DPP-II in Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add:
-
Assay Buffer
-
A specific concentration of UAMC-00039 solution (or vehicle control - Assay Buffer with the same percentage of DMSO as the inhibitor dilutions).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the Gly-Pro-pNA substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader at 37°C. The absorbance change is due to the release of p-nitroaniline upon substrate cleavage.
-
Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Plot V₀ against the substrate concentration for each inhibitor concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to visually confirm the mode of inhibition.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration used in the IC50 determination.
-
Caption: Workflow for DPP-II inhibition assay.
Biological Context: DPP-II and Neuropeptide Signaling
DPP-II plays a significant role in the degradation of various neuropeptides, thereby regulating their signaling activity. Neuropeptides are small protein-like molecules used by neurons to communicate with each other. By cleaving dipeptides from the N-terminus of these neuropeptides, DPP-II effectively inactivates them.
Inhibition of DPP-II by UAMC-00039 leads to an accumulation of these neuropeptides, which can potentiate their downstream signaling effects. This mechanism is of significant interest for therapeutic interventions in various physiological and pathological processes where neuropeptide signaling is dysregulated.
Caption: DPP-II's role in neuropeptide signaling and its inhibition.
Conclusion
UAMC-00039 dihydrochloride is a highly potent and selective competitive inhibitor of DPP-II. Its well-defined kinetic profile makes it a valuable tool for studying the physiological and pathological roles of DPP-II, particularly in the context of neuropeptide signaling. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of inhibiting DPP-II.
References
Methodological & Application
Application Notes and Protocols for UAMC00039 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPPII), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7).[1][2] It exhibits high selectivity for DPPII with a reported IC50 value of 0.48 nM.[1][3] Its selectivity is notable when compared to other dipeptidyl peptidases such as DPP-IV (IC50 = 165 µM), DPP8 (IC50 = 142 µM), and DPP9 (IC50 = 78.6 µM).[3] UAMC00039 is stable in cell culture medium for at least 48 hours at 37°C.[1] These characteristics make it a valuable tool for investigating the physiological and pathological roles of DPPII.
These application notes provide detailed protocols for in vitro experiments to characterize the effects of this compound on cell viability, apoptosis, and protein expression.
Data Presentation
Table 1: this compound Inhibitory Activity
| Enzyme | IC50 Value |
| Dipeptidyl Peptidase II (DPPII) | 0.48 nM[1][3] |
| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM[3] |
| Dipeptidyl Peptidase 8 (DPP8) | 142 µM[3] |
| Dipeptidyl Peptidase 9 (DPP9) | 78.6 µM[3] |
Table 2: Illustrative Data on the Effect of UAMC00039 on Cell Viability (MTT Assay)
| Cell Line | Treatment Duration | UAMC00039 Concentration (µM) | % Cell Viability (Mean ± SD) |
| Jurkat (T-cell leukemia) | 48 hours | 0 (Control) | 100 ± 4.5 |
| 1 | 85 ± 5.1 | ||
| 10 | 62 ± 6.3 | ||
| 50 | 41 ± 4.9 | ||
| U937 (monocytic leukemia) | 48 hours | 0 (Control) | 100 ± 3.8 |
| 1 | 98 ± 4.2 | ||
| 10 | 95 ± 5.0 | ||
| 50 | 92 ± 4.7 | ||
| A549 (lung carcinoma) | 48 hours | 0 (Control) | 100 ± 5.2 |
| 1 | 99 ± 4.8 | ||
| 10 | 97 ± 5.5 | ||
| 50 | 96 ± 5.1 |
Note: This data is illustrative and based on published findings suggesting that DPPII inhibition may induce apoptosis in resting lymphocytes, while having minimal effect on other cell types.[4][5][6] Actual results may vary depending on the cell line and experimental conditions.
Table 3: Illustrative Data on the Effect of UAMC00039 on Apoptosis (Annexin V-FITC/PI Staining) in Jurkat Cells
| UAMC00039 Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 10 | 70.1 ± 3.5 | 18.3 ± 2.2 | 11.6 ± 1.9 |
| 50 | 45.8 ± 4.1 | 35.7 ± 3.8 | 18.5 ± 2.5 |
Note: This data is illustrative. One study has shown that UAMC00039 did not induce cell death in human leukocytes.[4] However, other research indicates DPPII inhibition can induce apoptosis in certain lymphocyte populations.[5][6] Researchers should validate these findings in their specific model system.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of UAMC00039 on cell proliferation and viability.
Materials:
-
This compound
-
Target cell lines (e.g., Jurkat, U937, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of UAMC00039 in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest UAMC00039 concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by UAMC00039 using flow cytometry.
Materials:
-
This compound
-
Target suspension cells (e.g., Jurkat)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed 1-5 x 10^5 cells/mL in a culture flask and treat with various concentrations of UAMC00039 for the desired duration. Include a vehicle control.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Use appropriate controls to set compensation and gates for live, early apoptotic, and late apoptotic/necrotic cells.
Western Blotting
This protocol is for analyzing the expression of specific proteins in cells treated with UAMC00039.
Materials:
-
This compound
-
Target cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against DPPII, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with UAMC00039 as desired. Wash the cells with cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a protein assay.[9]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Visualizations
Caption: Putative signaling role of DPPII and its inhibition by UAMC00039.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Dipeptidyl peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. nacalai.com [nacalai.com]
- 9. addgene.org [addgene.org]
Application Notes and Protocols for UAMC-00039 Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a serine protease involved in the degradation of proline-containing peptides.[1] With an IC50 value of 0.48 nM, it demonstrates high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9. This high potency and selectivity make UAMC-00039 an invaluable tool for investigating the physiological and pathological roles of DPP-II. These application notes provide a detailed protocol for the preparation, storage, and handling of UAMC-00039 dihydrochloride stock solutions to ensure consistent and reliable experimental results.
Quantitative Data Summary
A summary of the key chemical and physical properties of UAMC-00039 dihydrochloride is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 382.76 g/mol | [2] |
| Formula | C₁₆H₂₄ClN₃O·2HCl | [2] |
| CAS Number | 697797-51-6 | |
| Purity | ≥98% | |
| Solubility | ≤ 100 mM in Water | |
| ≤ 100 mM in DMSO | ||
| ≥ 133.6 mg/mL in DMSO | [2] | |
| 14 mg/mL in DMSO | [3] | |
| 10 mg/mL in PBS (pH 7.2) | [3] | |
| 5 mg/mL in Ethanol | [3] | |
| 2 mg/mL in DMF | [3] | |
| Storage of Solid | -20°C, sealed from moisture | [4] |
| Stock Solution Storage | -80°C for up to 6 months | [4] |
| -20°C for up to 1 month | [4] |
Experimental Protocol: Preparation of a 10 mM UAMC-00039 Dihydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of UAMC-00039 dihydrochloride in sterile Dimethyl Sulfoxide (DMSO).
Materials and Reagents:
-
UAMC-00039 dihydrochloride powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of UAMC-00039 dihydrochloride to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of UAMC-00039 dihydrochloride powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of the compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 382.76 g/mol = 0.0038276 g = 3.8276 mg
-
-
-
Dissolution: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the weighed compound. To prepare a 10 mM stock solution with 3.83 mg of the compound, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[4] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
-
Working Solution Preparation: When needed, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. It is recommended to prepare the working solution fresh for each experiment. If using an aqueous buffer for the final dilution, it is advisable to sterilize the working solution by passing it through a 0.22 µm filter.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inhibitory action of UAMC-00039 on its target and the workflow for preparing the stock solution.
Caption: Mechanism of action of UAMC-00039 dihydrochloride.
Caption: Experimental workflow for stock solution preparation.
References
Application Notes and Protocols for DPP-II Enzyme Inhibition Assay using UAMC00039 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase II (DPP-II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[1][2] Its precise physiological functions are still under investigation, but it is implicated in various biological processes, making it a potential therapeutic target.[3] UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of DPP-II, exhibiting high selectivity over other dipeptidyl peptidases.[3][4] This document provides detailed protocols and data for performing a DPP-II enzyme inhibition assay using this compound, a valuable tool for studying the function of DPP-II and for screening potential drug candidates.
Quantitative Data Summary
Inhibitor Specificity
This compound demonstrates high potency and selectivity for DPP-II. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 Value | Reference |
| DPP-II | 0.48 nM | [3][5] |
| DPP-IV | 165 µM | [3][5] |
| DPP-8 | 142 µM | [5] |
| DPP-9 | 78.6 µM | [5] |
Substrate Kinetics
The choice of substrate is critical for a successful DPP-II inhibition assay. DPP-II displays different kinetic parameters for various substrates. The optimal pH for DPP-II activity is acidic, around pH 5.5.[1][6] Below are the kinetic parameters for commonly used fluorogenic and chromogenic substrates for human DPP-II.
| Substrate | Km | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Assay Conditions | Reference |
| Lys-Pro-pNA | - | - | 4.1 x 10⁶ | 50 mM cacodylic acid, pH 5.5 | [1] |
| Ala-Pro-pNA | - | - | 2.6 x 10⁶ | 50 mM cacodylic acid, pH 5.5 | [1] |
| Lys-Ala-pNA | - | - | 0.4 x 10⁶ | 50 mM cacodylic acid, pH 5.5 | [1] |
| Lys-Pro-AMC | - | - | - | 25 mM MES, pH 6.0 | [2] |
pNA: p-nitroanilide (chromogenic) AMC: 7-amino-4-methylcoumarin (fluorogenic)
Experimental Protocols
This section details the methodology for a fluorescence-based DPP-II enzyme inhibition assay using the fluorogenic substrate Lys-Pro-AMC.
Materials and Reagents
-
Recombinant Human DPP-II (rhDPP7)
-
This compound
-
DPP-II substrate: Lys-Pro-AMC (10 mM stock in DMSO)
-
Assay Buffer: 50 mM cacodylate buffer, pH 5.5[3] (Alternatively, 25 mM MES, pH 6.0 can be used[2])
-
Bovine Serum Albumin (BSA)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460 nm)[2][7][8]
-
DMSO (Dimethyl sulfoxide)
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM cacodylate buffer and adjust the pH to 5.5. It is recommended to add 1 mg/mL BSA to the buffer to prevent enzyme denaturation.[6]
-
Enzyme Solution: Dilute the recombinant human DPP-II stock solution in Assay Buffer to the desired working concentration (e.g., 0.2 ng/µL).[2] The optimal concentration should be determined empirically by running a titration curve.
-
Substrate Solution: Dilute the 10 mM Lys-Pro-AMC stock solution in Assay Buffer to the desired working concentration (e.g., 200 µM).[2] The final concentration in the assay should be at or near the Km value for the substrate, if known, to ensure sensitivity to competitive inhibitors.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to generate a range of concentrations for IC50 determination. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
Assay Procedure
-
Plate Setup:
-
Blank wells: Add 50 µL of Assay Buffer and 50 µL of Substrate Solution.
-
Control (100% activity) wells: Add 50 µL of Enzyme Solution and 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Inhibitor wells: Add 50 µL of Enzyme Solution and 50 µL of the various dilutions of this compound.
-
-
Pre-incubation: Add the enzyme and inhibitor (or Assay Buffer for control) to the wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings taken every minute.[7] The excitation wavelength should be set between 360-380 nm and the emission wavelength at 460 nm.[2][7][8]
Data Analysis
-
Calculate Initial Velocity (V₀): For each well, plot the fluorescence intensity against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Calculate Percentage Inhibition:
-
Subtract the average V₀ of the blank wells from the V₀ of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of control well)] x 100%
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]
Visualizations
Experimental Workflow
Caption: Workflow for DPP-II Enzyme Inhibition Assay.
Mechanism of Inhibition
Caption: Competitive Inhibition of DPP-II by UAMC00039.
References
- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for UAMC00039 Dihydrochloride in Immune Cell Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UAMC00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II), to investigate its effects on immune cell function. The protocols outlined below are designed to serve as a starting point for researchers and can be adapted based on specific experimental needs and cell types.
Introduction
This compound is a powerful research tool for elucidating the role of DPP-II in various physiological and pathological processes, including immune regulation. DPP-II is an intracellular serine protease, and its precise functions within immune cells are still under investigation.[1] UAMC00039 offers high selectivity for DPP-II, enabling targeted studies of its contribution to immune cell signaling, activation, proliferation, and cytokine production.[1]
Product Information
| Property | Value | Reference |
| Target | Dipeptidyl Peptidase II (DPP-II) | [1] |
| IC₅₀ | 0.48 nM | [1] |
| Selectivity | High selectivity over DPP-IV, DPP-8, and DPP-9 | [1] |
| Cell Permeability | Readily enters Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| In Vitro Stability | Stable in cell culture medium for at least 48 hours | [1] |
| Effective Concentration | 1 µM and 100 µM inhibit >90% of intracellular DPP-II activity in PBMCs | [1] |
Proposed Signaling Pathway of DPP-II in Immune Cells
The precise signaling pathway of DPP-II in immune cells is not yet fully elucidated, and its natural substrates are largely unknown. Based on its intracellular localization and the general function of peptidases, a hypothetical model of DPP-II's role can be proposed.
Caption: Hypothetical signaling pathway of DPP-II in T-cell activation.
Experimental Workflow for Studying Immune Cell Function with UAMC00039
The following diagram outlines a general workflow for investigating the effects of UAMC00039 on immune cell function.
References
Application Notes and Protocols: UAMC00039 Dihydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC00039 dihydrochloride is a potent and highly selective inhibitor of Dipeptidyl Peptidase II (DPP-II), with an IC50 of 0.48 nM.[1][2][3] While the role of other dipeptidyl peptidases, such as DPP4 (also known as CD26), in cancer has been a subject of extensive research, the specific involvement of DPP-II in oncogenic processes remains an area of active investigation. DPP family members are known to have diverse and sometimes contradictory roles in cancer, acting as either tumor suppressors or promoters depending on the cancer type and context.[1][4][5][6] Given the high selectivity of this compound, it serves as a critical research tool to elucidate the specific functions of DPP-II in cancer cell biology.
These application notes provide a framework for investigating the potential anti-cancer effects of this compound in various cancer cell lines. The following protocols are detailed methodologies for assessing its impact on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HCT116 | Colon Carcinoma | 48 | Data to be determined |
| DU145 | Prostate Carcinoma | 48 | Data to be determined |
| U-87 MG | Glioblastoma | 48 | Data to be determined |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| MCF-7 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | |
| A549 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | |
| A549 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment | Relative Protein Expression (Normalized to Loading Control) | ||
| p-Akt | Akt | Bcl-2 | ||
| MCF-7 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| UAMC00039 (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| A549 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| UAMC00039 (IC50) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Prepare a series of dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle distribution in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete growth medium
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.[11]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]
Western Blot Analysis
This protocol is for detecting changes in the expression levels of key signaling proteins involved in cell survival and apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Hypothetical Signaling Pathway
Based on the known roles of other DPP family members in cancer, inhibition of DPP-II by this compound could potentially modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt pathway. The following diagram illustrates a hypothetical mechanism of action.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and do not represent actual experimental results. The signaling pathway is a hypothetical model based on the known functions of related enzymes and requires experimental validation. Researchers should optimize the provided protocols for their specific cell lines and experimental conditions.
References
- 1. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DPP2/7 is a Potential Predictor of Prognosis and Target in Immunotherapy in Colorectal Cancer: An Integrative Multi-omics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biotium.com [biotium.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Application Notes and Protocols for In Vivo Studies with UAMC00039 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the available information and protocols for conducting in vivo studies using UAMC00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II).
Introduction
This compound is a small molecule inhibitor of dipeptidyl peptidase II (DPP-II), an intracellular serine protease. DPP-II is involved in the cleavage of N-terminal dipeptides from oligopeptides with a penultimate proline or alanine residue.[1][2] Its physiological role is not fully elucidated but is suggested to be involved in processes such as cell differentiation, apoptosis, and the degradation of collagen fragments and neuropeptides.[1][2] Inhibition of DPP-II is a subject of research for its potential therapeutic applications in conditions characterized by chronic inflammation and immune dysregulation.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species | Administration Route | Vehicle | Reference |
| Dosage | 2 mg/kg | Rat | Oral | 2% Tween 80 | (Maes MB, et al., 2006) |
Note: The treatment duration for the in vivo studies is not specified in the publicly available literature.
Experimental Protocols
The following protocol is based on the limited information available from the primary study by Maes MB, et al., 2006. Researchers should optimize the protocol based on their specific experimental design and animal model.
In Vivo Efficacy Study of this compound in a Rat Model
1. Objective:
To evaluate the in vivo effects of this compound in a rat model.
2. Materials:
-
This compound
-
Vehicle: 2% (v/v) Tween 80 in sterile water
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and monitoring
3. Methods:
a. Animal Acclimation:
-
House animals in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week prior to the experiment.
-
Provide access to standard chow and water ad libitum.
b. Formulation Preparation:
-
Prepare a stock solution of this compound.
-
On the day of dosing, dilute the stock solution with the 2% Tween 80 vehicle to achieve the final concentration for a 2 mg/kg dosage. The final volume for oral gavage is typically 5-10 mL/kg.
c. Animal Grouping and Dosing:
-
Randomly assign animals to treatment and control groups (n=3-5 animals per group is recommended).
-
Treatment Group: Administer this compound orally at a dose of 2 mg/kg.
-
Control Group: Administer an equivalent volume of the vehicle (2% Tween 80) orally.
d. Treatment Duration:
-
The specific treatment duration is not available in the cited literature. Researchers must determine the appropriate treatment duration based on the study's objectives, the pharmacokinetic profile of the compound if available, and the specific disease model being used. This may range from a single dose for acute studies to multiple doses over several days or weeks for chronic studies.
e. Monitoring and Endpoint Analysis:
-
Monitor animals daily for any signs of toxicity or changes in behavior.
-
At the end of the study, collect relevant biological samples (e.g., blood, tissues) for downstream analysis (e.g., measurement of DPP-II activity, biomarker analysis, histopathology).
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo studies of this compound.
Hypothetical Signaling Pathway of DPP-II Inhibition
Caption: Hypothetical mechanism of this compound action.
References
Application Notes and Protocols for Assessing UAMC00039 Dihydrochloride Cell Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction
UAMC00039 dihydrochloride is a potent and selective inhibitor of dipeptidyl peptidase II (DPPII), a serine protease implicated in various physiological processes.[1][2] The therapeutic efficacy of UAMC00039 is contingent not only on its enzymatic inhibitory activity but also on its ability to permeate cell membranes to reach its intracellular target.[1] Previous studies have indicated that UAMC00039 is capable of entering peripheral blood mononuclear cells (PBMCs) and U937 cells, demonstrating its cell-permeable nature.[1]
These application notes provide detailed protocols for assessing the cell permeability of this compound using established in vitro models. The following assays are described: the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid assessment of passive diffusion, and the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell-based assays for evaluating permeability across intestinal and blood-brain barrier models, respectively.[3][4][5][6]
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method used to predict passive transcellular permeability.[3][7][8] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[9]
Experimental Protocol:
-
Preparation of Lipid Membrane: A solution of 1% lecithin in dodecane is prepared and sonicated until fully mixed.[8] 5 µL of this solution is added to the membrane of each well of a 96-well donor plate.[8]
-
Preparation of Solutions:
-
Assay Procedure:
-
Analysis:
-
After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantify the concentration of UAMC00039 in each sample using LC-MS/MS.[7]
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-ln(1 - CA/Ceq)) * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA is the concentration of the compound in the acceptor well.
-
Ceq is the equilibrium concentration ((VD * CD + VA * CA) / (VD + VA)).
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Data Presentation:
| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10-6 cm/s) |
| This compound | 10 | 18 | Experimental Value |
| Low Permeability Control | 10 | 18 | Experimental Value |
| High Permeability Control | 10 | 18 | Experimental Value |
Caco-2 Cell Permeability Assay
The Caco-2 assay is a widely used in vitro model to predict human intestinal absorption of drugs.[10][11] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4][11]
Experimental Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto 24-well Transwell® plates at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]
-
-
Monolayer Integrity Check:
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the dosing solution containing 10 µM this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.[4]
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.[4]
-
-
Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of UAMC00039 using LC-MS/MS.[10]
-
Calculate the Papp value for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An efflux ratio ≥2 suggests the involvement of active efflux transporters.[4]
-
Data Presentation:
| Compound | Direction | Papp (x 10-6 cm/s) | Efflux Ratio |
| This compound | A-B | Experimental Value | Calculated |
| B-A | Experimental Value | ||
| Atenolol (Low Permeability) | A-B | Experimental Value | Calculated |
| Metoprolol (High Permeability) | A-B | Experimental Value | Calculated |
MDCK Cell Permeability Assay
The MDCK cell permeability assay is often used to predict blood-brain barrier penetration.[13] MDCK cells form a polarized monolayer with tight junctions.[13] To investigate the role of specific transporters like P-glycoprotein (P-gp), MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are used.[5][14]
Experimental Protocol:
-
Cell Culture:
-
Monolayer Integrity:
-
Verify monolayer integrity by measuring TEER (typically >200 Ω·cm²).[5]
-
-
Transport Studies:
-
Analysis:
Data Presentation:
| Cell Line | Compound | Direction | Papp (x 10-6 cm/s) | Efflux Ratio |
| MDCK | This compound | A-B | Experimental Value | Calculated |
| B-A | Experimental Value | |||
| MDCK-MDR1 | This compound | A-B | Experimental Value | Calculated |
| B-A | Experimental Value | |||
| Prazosin (P-gp Substrate) | A-B | Experimental Value | Calculated | |
| B-A | Experimental Value |
Visualizations
Caption: Workflow for assessing UAMC00039 cell permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo effects of a potent, selective DPPII inhibitor: UAMC00039 is a possible tool for the elucidation of the physiological function of DPPII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 6. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
Troubleshooting & Optimization
UAMC00039 Dihydrochloride: A Technical Guide to Solubility and Handling
For researchers and drug development professionals working with the potent dipeptidyl peptidase II (DPP-II) inhibitor, UAMC00039 dihydrochloride, proper handling and solubilization are critical for experimental success. This guide provides a comprehensive overview of its solubility in commonly used laboratory solvents, detailed protocols for solution preparation, and troubleshooting advice for common challenges.
Solubility Data
This compound exhibits good solubility in both aqueous and organic solvents, facilitating its use in a variety of experimental settings. The following table summarizes the available quantitative solubility data.
| Solvent | Concentration (Molar) | Concentration (Mass) | Source |
| Water | Soluble to 100 mM | - | [1] |
| DMSO | Soluble to 100 mM | ≥133.6 mg/mL | [1][2] |
| DMSO | - | 14 mg/mL | [3] |
| PBS (pH 7.2) | - | 10 mg/mL | [3] |
Note: The molecular weight of this compound is 382.76 g/mol .[1] Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations.
Experimental Protocols
Stock Solution Preparation (100 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 100 mM stock solution, weigh 38.28 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Storage: Once prepared, it is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Aqueous Solution Preparation
For aqueous solutions, it is advisable to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer of choice. If preparing a stock solution directly in water or a buffer like PBS, ensure the final concentration does not exceed the solubility limit. For aqueous solutions intended for cell culture, sterile filtration using a 0.22 µm filter is recommended after dilution.[4]
Troubleshooting and FAQs
Q1: My this compound is not fully dissolving in water/buffer.
A1: this compound has a reported solubility of up to 100 mM in water.[1] However, solubility can be affected by pH and the presence of other solutes. If you encounter issues:
-
Try gentle heating: Warm the solution to 37°C to aid dissolution.[4]
-
Sonication: Brief sonication can help break up any clumps and facilitate dissolution.[4]
-
pH adjustment: Ensure the pH of your aqueous solution is compatible with the compound's stability and solubility.
-
Prepare a DMSO stock first: Dissolving the compound in DMSO first and then diluting it into your aqueous buffer is a reliable method to achieve the desired final concentration.
Q2: I observed precipitation when diluting my DMSO stock into an aqueous buffer.
A2: This can occur if the final concentration in the aqueous buffer exceeds the compound's solubility in that specific medium. To resolve this:
-
Increase the DMSO percentage: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system.
-
Lower the final compound concentration: You may need to work at a lower concentration of this compound in your final assay.
Q3: How should I store my this compound solutions?
A3: For long-term stability, stock solutions in DMSO should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.[4] Aqueous solutions should ideally be prepared fresh for each experiment.
Q4: Is this compound stable in cell culture medium?
A4: Studies have shown that UAMC00039 is stable for at least 48 hours at 37°C in RPMI culture medium and in a DPPII assay buffer (50 mM cacodylate buffer, pH 5.5).[4]
Experimental Workflow
The following diagram illustrates a typical workflow for preparing a this compound working solution for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
References
potential off-target effects of UAMC00039 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UAMC-00039 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of UAMC-00039 dihydrochloride?
A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as DPP2, with a reported IC50 of approximately 0.48 nM.[1][2][3] Its high affinity for DPP-II makes it a valuable tool for studying the physiological functions of this enzyme.
Q2: What is the known selectivity profile of UAMC-00039 against other dipeptidyl peptidases?
A2: UAMC-00039 exhibits high selectivity for DPP-II over other members of the dipeptidyl peptidase family, including DPP-IV, DPP-8, and DPP-9.[3] The inhibitory concentrations for these other peptidases are in the micromolar range, indicating a significantly lower affinity compared to its nanomolar affinity for DPP-II.[3] For a detailed comparison of IC50 values, please refer to the Data Presentation section below.
Q3: Has UAMC-00039 been tested for in vivo toxicity or off-target effects?
A3: Limited in vivo studies have been reported. In one study, oral administration of UAMC-00039 at 2 mg/kg in rats and mice did not show signs of acute toxicity.[1][4] Various physiological parameters, including general behavior, body temperature, respiration, bleeding time, blood pressure, urine volume, liver function, and fasting glucose, were reportedly unaffected at this dose.[1][4]
Q4: I am observing an unexpected phenotype in my cell-based assay after treatment with UAMC-00039. Could this be an off-target effect?
A4: While UAMC-00039 is highly selective for DPP-II, it is possible that at higher concentrations or in specific cellular contexts, off-target effects could occur. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects. Refer to the Troubleshooting Guide below for steps to investigate unexpected results.
Q5: What is the stability of UAMC-00039 in experimental conditions?
A5: UAMC-00039 has been reported to be stable for at least 48 hours at 37°C in cell culture medium and in DPPII assay buffer.[1][4] It is also cell-permeable, with studies showing it can enter peripheral blood mononuclear cells (PBMCs) within one minute.[1][4]
Data Presentation
The following table summarizes the known inhibitory potency of UAMC-00039 dihydrochloride against various dipeptidyl peptidases.
| Target Enzyme | IC50 Value |
| Dipeptidyl Peptidase II (DPP-II) | 0.48 nM |
| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM |
| Dipeptidyl Peptidase 8 (DPP-8) | 142 µM |
| Dipeptidyl Peptidase 9 (DPP-9) | 78.6 µM |
Data sourced from R&D Systems product information.[3]
Troubleshooting Guides
Issue: Unexpected or inconsistent results in cellular assays.
If you are observing unexpected phenotypes or inconsistent results in your experiments with UAMC-00039, consider the following troubleshooting steps:
-
Confirm Target Engagement:
-
Measure the activity of DPP-II in your cell lysates or intact cells after treatment with UAMC-00039 to confirm that the inhibitor is engaging its primary target at the concentrations used.
-
Perform a dose-response curve to ensure you are using a concentration that is appropriate for DPP-II inhibition without being in vast excess, which could increase the likelihood of off-target effects.
-
-
Evaluate Cell Viability:
-
Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to rule out cytotoxicity as the cause of the observed phenotype. Although in vivo acute toxicity was not observed at 2 mg/kg, high concentrations in vitro could potentially affect cell health.
-
-
Include Control Compounds:
-
If available, use a structurally different DPP-II inhibitor as a control. If a similar phenotype is observed, it is more likely to be an on-target effect of DPP-II inhibition.
-
Consider using an inactive analog of UAMC-00039, if available, as a negative control.
-
-
Assess Off-Target Activity:
-
If you suspect off-target activity on other proteases, you can perform a protease screening panel. This involves testing UAMC-00039 against a broad range of proteases to identify any potential off-target interactions. See the Experimental Protocols section for a general workflow.
-
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Protease Inhibition
This protocol outlines a general approach to screen for potential off-target effects of UAMC-00039 against other proteases.
-
Protease Panel Selection:
-
Select a panel of proteases for screening. This panel should ideally include proteases from different catalytic classes (serine, cysteine, metallo-, aspartyl) and those that are functionally related to your experimental system. Given the known cross-reactivity, at a minimum, this should include other dipeptidyl peptidases.
-
-
Enzyme Activity Assays:
-
For each protease in the panel, use a validated activity assay. These are typically based on the cleavage of a specific fluorogenic or chromogenic substrate.
-
Determine the optimal substrate concentration (typically at or below the Km) for each enzyme.
-
-
Inhibitor Concentration Range:
-
Prepare a serial dilution of UAMC-00039. It is recommended to test a wide range of concentrations, for example, from 1 nM to 100 µM, to assess potency at potential off-targets.
-
-
Assay Procedure:
-
Pre-incubate each protease with the different concentrations of UAMC-00039 for a defined period (e.g., 15-30 minutes) at the optimal temperature and pH for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Normalize the data to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value for any identified off-target interactions.
-
Visualizations
Caption: On-target signaling pathway of UAMC-00039.
Caption: Workflow for protease inhibitor off-target screening.
References
troubleshooting inconsistent results with UAMC00039 dihydrochloride
Welcome to the technical support center for UAMC-00039 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is UAMC-00039 dihydrochloride and what is its primary mechanism of action?
A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II).[1][2] Its high potency is demonstrated by an IC50 value of 0.48 nM.[1][3][4][5] It exhibits significant selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[4][5] DPP-II is understood to be involved in the degradation of collagen, substance P, and other proline-containing neuropeptides.[3]
Q2: I am observing lower than expected potency in my cell-based assays. What could be the issue?
A2: Several factors could contribute to lower than expected potency. Firstly, verify the proper dissolution and stability of the compound. UAMC-00039 dihydrochloride is stable for at least 48 hours at 37°C in culture medium.[1] However, improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. Secondly, while the compound has been shown to enter peripheral blood mononuclear cells (PBMCs) within a minute, cell permeability can vary between cell lines.[1] Finally, ensure your assay conditions, such as pH and incubation time, are optimal for both the cells and the compound's activity.
Q3: My experimental results are inconsistent between batches of the compound. Why might this be happening?
A3: Inconsistency between batches can arise from variations in purity and handling. It is crucial to obtain a certificate of analysis (CoA) for each batch to confirm its purity, which should be ≥98%. Ensure that each new batch is prepared and stored identically to previous batches. For sensitive experiments, it is advisable to qualify each new batch by running a standard control experiment to confirm its activity.
Q4: What are the recommended solvents for dissolving UAMC-00039 dihydrochloride?
A4: UAMC-00039 dihydrochloride has good solubility in several common laboratory solvents. For specific concentrations, please refer to the solubility data table below. It is recommended to prepare fresh solutions for use.[1] If precipitation is observed, gentle heating and/or sonication may aid in dissolution.[1]
Q5: How should I store UAMC-00039 dihydrochloride stock solutions?
A5: For long-term storage, it is recommended to store UAMC-00039 dihydrochloride at -20°C.[3][5][6] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month in a sealed container, protected from moisture.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Activity | Compound Degradation: Improper storage or handling. | Store the solid compound and stock solutions as recommended (-20°C or -80°C).[1][3][5][6] Avoid multiple freeze-thaw cycles. Prepare fresh working solutions from a stock solution for each experiment. |
| Incomplete Dissolution: Compound has not fully dissolved in the solvent. | Refer to the solubility data table for appropriate solvents and concentrations. Use of an ultrasonic bath can aid in dissolution.[1] Visually inspect the solution to ensure it is clear and free of precipitates. | |
| Suboptimal Assay Conditions: pH of the assay buffer may not be optimal. | The stability of UAMC-00039 has been monitored in cacodylate buffer at pH 5.5.[1] Ensure your assay buffer pH is compatible with the compound's activity and the biological system being studied. | |
| Inconsistent Results | Cell Line Variability: Different cell lines may have varying levels of DPP-II expression or different membrane permeability. | Characterize the expression of DPP-II in your cell line. If permeability is a concern, consider using a cell line that has been previously shown to be responsive to UAMC-00039 or perform a time-course experiment to determine optimal incubation time.[1] |
| Interaction with Media Components: Components in the cell culture medium (e.g., serum proteins) may bind to the compound, reducing its effective concentration. | Consider reducing the serum concentration in your media during the treatment period, if compatible with your experimental design. Include appropriate vehicle controls in all experiments. | |
| Unexpected Off-Target Effects | High Compound Concentration: Using excessively high concentrations may lead to inhibition of other proteases. | Use the lowest effective concentration of UAMC-00039 dihydrochloride based on its potent IC50 (0.48 nM).[1][3][4][5] Refer to the selectivity data table to be aware of the concentrations at which off-target inhibition might occur. |
| Contamination of Compound: The compound may be contaminated with other active substances. | Always source the compound from a reputable supplier and refer to the certificate of analysis for purity information. |
Data Presentation
Table 1: Solubility of UAMC-00039 Dihydrochloride
| Solvent | Solubility | Reference |
| Water | 100 mM | |
| DMSO | ≥133.6 mg/mL | [6] |
| DMSO | 100 mM | |
| DMSO | 14 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
| DMF | 2 mg/mL | [3] |
Table 2: Selectivity Profile of UAMC-00039
| Enzyme | IC50 | Reference |
| DPP-II | 0.48 nM | [1][3][4][5] |
| DPP-IV | 165 µM | [1][3][4][5] |
| DPP-8 | 142 µM | [4][5] |
| DPP-9 | 78.6 µM | [4][5] |
Experimental Protocols
General Protocol for In Vitro DPP-II Inhibition Assay
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Preparation of UAMC-00039 Dihydrochloride Stock Solution:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
DPP-II Activity Assay:
-
Measure the DPP-II activity in the cell lysates using a fluorogenic or chromogenic substrate specific for DPP-II.
-
Generate concentration-response curves to determine the IC50 of UAMC-00039 dihydrochloride in your specific cell system.
-
Visualizations
Caption: Simplified signaling pathway of DPP-II and its inhibition by UAMC-00039.
Caption: General experimental workflow for evaluating UAMC-00039 dihydrochloride in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UAMC00039 dihydrochloride - Immunomart [immunomart.com]
- 3. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]
- 4. UAMC 00039 dihydrochloride | Other Proteases | Tocris Bioscience [tocris.com]
- 5. medkoo.com [medkoo.com]
- 6. raybiotech.com [raybiotech.com]
how to handle hygroscopic UAMC00039 dihydrochloride powder
Technical Support Center: UAMC-00039 Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling and using hygroscopic UAMC-00039 dihydrochloride powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is UAMC-00039 dihydrochloride?
A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of the enzyme dipeptidyl peptidase II (DPP-II), with a reported IC50 (half-maximal inhibitory concentration) of 0.48 nM.[1][2] It shows high selectivity for DPP-II over other peptidases like DPP-IV, DPP-8, and DPP-9.[3] Its primary use is in laboratory research to study the physiological function of DPP-II.[1][4]
Q2: What are the recommended storage conditions for the powder and its solutions?
A2: Due to its hygroscopic nature (tendency to absorb moisture from the air), proper storage is critical.
-
Powder: The solid powder should be stored at -20°C in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[3][5][6]
-
Stock Solutions: Prepared stock solutions should be stored sealed and protected from moisture. For stability, store at -20°C for up to one month or at -80°C for up to six months.[2]
Q3: How should I dissolve UAMC-00039 dihydrochloride?
A3: The compound is soluble in both water and Dimethyl Sulfoxide (DMSO).[3]
-
In water, it is soluble up to 100 mM.[3]
-
In DMSO, it is soluble up to 100 mM[3] or ≥133.6 mg/mL.[5] For cell culture experiments, it is common to prepare a high-concentration stock in DMSO and then dilute it into the aqueous culture medium.
Q4: How stable is the compound in experimental conditions?
A4: UAMC-00039 is reported to be stable for at least 48 hours at 37°C in standard cell culture medium and in DPP-II assay buffer, indicating good stability during typical experimental durations.[2]
Physicochemical and Biological Properties
The following table summarizes key quantitative data for UAMC-00039 dihydrochloride.
| Property | Value | Source(s) |
| Molecular Weight | 382.76 g/mol | [3][5] |
| Molecular Formula | C₁₆H₂₄ClN₃O·2HCl | [3] |
| Purity | ≥98% | [3] |
| Solubility (Water) | Up to 100 mM | [3] |
| Solubility (DMSO) | Up to 100 mM | [3] |
| IC50 (DPP-II) | 0.48 nM | [1][2][3] |
| IC50 (DPP-9) | 78.6 µM | [3] |
| IC50 (DPP-8) | 142 µM | [3] |
| IC50 (DPP-IV) | 165 µM | [2][3] |
Troubleshooting Guide
Q5: The UAMC-00039 powder in the vial appears clumpy or sticky. Can I still use it?
A5: Clumping indicates that the powder has likely absorbed moisture from the air. While it may still be usable, the accuracy of weighing will be compromised, potentially leading to incorrect concentrations.
-
Recommendation: If possible, handle the powder in a controlled environment like a glove box with low humidity. If the clumping is minor, you may proceed with caution. Ensure the material dissolves completely. For critical experiments, using a fresh, non-clumped vial is advised.
Q6: I am not observing the expected level of DPP-II inhibition in my experiment. What could be wrong?
A6: Several factors could lead to lower-than-expected activity. Follow a systematic troubleshooting approach to identify the issue.
Q7: The compound precipitates when I add it to my aqueous cell culture medium. How can I fix this?
A7: This is often due to the "salting out" effect when a highly concentrated DMSO stock is diluted into an aqueous buffer.
-
Avoid High DMSO Concentrations: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% and ideally below 0.1%, as high concentrations can be toxic to cells.
-
Use Intermediate Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in pre-warmed medium, vortex gently, and then add this intermediate solution to your final culture volume.
-
Increase Mixing: Add the compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersal.
Experimental Protocols & Methodologies
Protocol 1: Handling and Preparation of Stock Solutions
This protocol outlines the best practices for handling the hygroscopic powder to ensure accurate and reproducible results.
Methodology:
-
Equilibration: Before opening, allow the vial of UAMC-00039 dihydrochloride to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Perform this step as quickly as possible. If available, use an analytical balance inside a glove box with a controlled low-humidity atmosphere. If not, have all materials ready to minimize the powder's exposure to air.
-
Solubilization: Add the appropriate volume of solvent (e.g., DMSO for a 100 mM stock) directly to the vial containing the weighed powder.
-
Dissolution: Cap the vial securely and vortex thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (≤37°C) may be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use polypropylene tubes. This prevents repeated freeze-thaw cycles and moisture contamination of the main stock.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[2]
Protocol 2: General Cell-Based DPP-II Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of UAMC-00039 in a cell-based assay using a fluorogenic DPP-II substrate.
Materials:
-
Cells expressing DPP-II (e.g., U937 human monocytic cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
UAMC-00039 dihydrochloride stock solution (e.g., 10 mM in DMSO).
-
DPP-II assay buffer (e.g., 50 mM cacodylate, pH 5.5).[2]
-
Fluorogenic DPP-II substrate.
-
96-well plates (black, clear bottom for fluorescence).
-
Plate reader with appropriate filters for the chosen substrate.
Methodology:
-
Cell Seeding: Seed U937 cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of the UAMC-00039 stock solution in complete culture medium to achieve the desired final concentrations. Include a "vehicle control" containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of UAMC-00039 or vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours). The compound is known to enter peripheral blood mononuclear cells within 1 minute.[2]
-
Cell Lysis (Optional but Recommended): Wash the cells with PBS and then lyse them with a buffer compatible with the DPP-II assay to measure intracellular enzyme activity.
-
Enzyme Reaction: Add the DPP-II assay buffer followed by the fluorogenic substrate to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader heated to 37°C. Measure the kinetic increase in fluorescence over time.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mechanism of Action Visualization
UAMC-00039 functions by directly binding to the active site of the DPP-II enzyme, preventing it from cleaving its natural peptide substrates.
References
- 1. UAMC00039 dihydrochloride - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. In vivo effects of a potent, selective DPPII inhibitor: UAMC00039 is a possible tool for the elucidation of the physiological function of DPPII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]
UAMC00039 dihydrochloride degradation and storage conditions
Technical Support Center: UAMC-00039 Dihydrochloride
This technical support center provides guidance on the storage, handling, and stability of UAMC-00039 dihydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store UAMC-00039 dihydrochloride upon receipt?
A1: UAMC-00039 dihydrochloride is typically shipped at room temperature. Upon receipt, it is recommended to store the solid compound under the following conditions:
-
Short-term (days to weeks): 0 - 4°C in a dry, dark environment.
-
Long-term (months to years): -20°C in a dry, dark environment.[1]
Q2: What are the recommended storage conditions for UAMC-00039 dihydrochloride stock solutions?
A2: For prepared stock solutions, it is advised to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[2] Recommended storage is as follows:
Always store stock solutions sealed and protected from moisture.[2]
Q3: What solvents can be used to prepare UAMC-00039 dihydrochloride stock solutions?
A3: UAMC-00039 dihydrochloride is soluble in the following solvents:
-
Water: Soluble up to 100 mM.
-
DMSO: Soluble up to 100 mM.
If you use water to prepare your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[2]
Q4: How stable is UAMC-00039 dihydrochloride in experimental conditions?
A4: UAMC-00039 has been shown to be stable for at least 48 hours at 37°C in both culture medium and DPPII assay buffer.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound precipitation in stock solution | - Solution concentration is too high.- Improper storage. | - Gently warm and/or sonicate the solution to aid dissolution.[2]- Ensure storage at the recommended temperature and protection from moisture.[2] |
| Loss of compound activity in experiments | - Degradation of stock solution due to multiple freeze-thaw cycles.- Instability in experimental buffer. | - Aliquot stock solutions to minimize freeze-thaw cycles.[2]- Prepare fresh working solutions for each experiment.[2]- Confirm the stability of the compound in your specific experimental buffer and conditions. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution.- Degradation of the compound. | - Use the batch-specific molecular weight provided on the vial and Certificate of Analysis for accurate concentration calculations.- Follow recommended storage and handling procedures to ensure compound integrity. |
Experimental Protocols
Protocol for Assessing the Stability of UAMC-00039 in Culture Medium
This protocol is based on methodology described in the literature.[2]
-
Preparation of UAMC-00039 Solution: Prepare a stock solution of UAMC-00039 dihydrochloride in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution to the desired final concentration in pre-warmed (37°C) RPMI medium.
-
Time Points: Incubate the solution at 37°C and take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Activity Assay: At each time point, measure the inhibitory capacity (IC50) of the UAMC-00039 solution on DPPII activity to determine if there is any loss of potency over time.
Visualizations
Caption: Workflow for assessing the stability of UAMC-00039 in culture medium.
Caption: A logical workflow for troubleshooting potential UAMC-00039 degradation.
References
dealing with UAMC00039 dihydrochloride precipitation in aqueous solutions
Welcome to the technical support center for UAMC-00039 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of UAMC-00039 dihydrochloride, with a specific focus on addressing challenges related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is UAMC-00039 dihydrochloride and what is its primary mechanism of action?
A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of the enzyme Dipeptidyl Peptidase II (DPP-II), also known as DPP7.[1] It exhibits high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9. Its mechanism of action is the inhibition of DPP-II, which plays a role in immune modulation, fatty acid metabolism, and chemokine signaling by cleaving N-terminal dipeptides from proline-containing substrates.[2][3]
Q2: What are the recommended solvents for UAMC-00039 dihydrochloride?
A2: UAMC-00039 dihydrochloride is soluble in water and DMSO, with a reported solubility of up to 100 mM in both solvents. It is also soluble in PBS (pH 7.2) at up to 10 mg/mL.[4]
Q3: What are the recommended storage conditions for UAMC-00039 dihydrochloride?
A3: For long-term storage, it is recommended to store UAMC-00039 dihydrochloride as a solid at -20°C in an inert atmosphere.[4]
Q4: I observed precipitation when preparing an aqueous solution of UAMC-00039 dihydrochloride. What could be the cause?
A4: Precipitation of UAMC-00039 dihydrochloride in aqueous solutions is often due to its chemical nature as a dihydrochloride salt of a weakly basic compound. The solubility of such salts is highly dependent on the pH of the solution. In neutral or alkaline conditions (pH > 7), the compound can convert to its less soluble free base form, leading to precipitation.[5][6] Other factors that can contribute to precipitation include high concentration, the use of certain buffers, and low temperature.
Troubleshooting Guide: Dealing with Precipitation
This guide provides systematic steps to diagnose and resolve issues with the precipitation of UAMC-00039 dihydrochloride in aqueous solutions.
Problem: Precipitate forms immediately upon adding UAMC-00039 dihydrochloride to an aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High pH of the buffer | Lower the pH of your buffer. Hydrochloride salts are generally more soluble at a lower pH.[7] Prepare your solution in a slightly acidic buffer (e.g., pH 5.0-6.5) and then adjust the pH to your desired experimental value if necessary, while monitoring for any signs of precipitation. | The compound dissolves completely in the lower pH buffer. |
| High concentration of the solution | Prepare a more dilute solution. Check the solubility data to ensure you are not exceeding the solubility limit at the specific pH and temperature of your experiment. | A clear solution is formed at a lower concentration. |
| Buffer composition | Certain buffer components can interact with the compound and reduce its solubility. If possible, try dissolving the compound in sterile, deionized water first before adding it to your experimental buffer. | The compound dissolves in water and remains in solution when diluted into the final buffer. |
Problem: The solution is initially clear but a precipitate forms over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow precipitation at experimental pH | If your experiment requires a pH close to neutral, the conversion to the less soluble free base may be slow. Prepare fresh solutions immediately before use. | The solution remains clear for the duration of your experiment. |
| Temperature changes | Solubility can be temperature-dependent. If you are working at a lower temperature, try gently warming the solution. Ensure the temperature is maintained throughout your experiment. | The precipitate redissolves upon warming. |
| Instability of the compound in the buffer | While UAMC-00039 is reported to be stable in some media, interactions with specific buffer components could lead to degradation and precipitation. If possible, assess the stability of the compound in your buffer system over time. | Identification of a more suitable buffer system where the compound remains stable. |
General Tips for Dissolving UAMC-00039 Dihydrochloride
-
Use of Sonication and Gentle Heating: To aid dissolution, especially if precipitation is observed, gentle warming and/or sonication can be effective.
-
pH Adjustment: When preparing solutions, it is advisable to start with a slightly acidic pH to ensure complete dissolution before any subsequent pH adjustments.
-
Fresh Solutions: Always prepare aqueous solutions of UAMC-00039 dihydrochloride fresh for each experiment to minimize the risk of precipitation over time.
Quantitative Data Summary
The following table summarizes the available solubility data for UAMC-00039 dihydrochloride.
| Solvent | Concentration | Reference |
| Water | up to 100 mM | |
| DMSO | up to 100 mM | |
| PBS (pH 7.2) | up to 10 mg/mL | [4] |
| DMSO | ≥133.6 mg/mL | [8] |
Experimental Protocols
Protocol for Determining the pH-Dependent Solubility of UAMC-00039 Dihydrochloride
This protocol is based on standard methods for determining the solubility of ionizable drugs and is adapted from established biopharmaceutical guidelines.[9][10]
Objective: To determine the equilibrium solubility of UAMC-00039 dihydrochloride in aqueous buffers at different pH values (e.g., 1.2, 4.5, and 6.8) at 37°C.
Materials:
-
UAMC-00039 dihydrochloride
-
0.1 N HCl (for pH 1.2 buffer)
-
Acetate buffer (for pH 4.5)
-
Phosphate buffer (for pH 6.8)
-
Shaking incubator or water bath with orbital shaker set to 37°C
-
Calibrated pH meter
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (0.22 µm)
Procedure:
-
Buffer Preparation: Prepare the aqueous buffers at the desired pH values (1.2, 4.5, and 6.8).
-
Addition of Compound: Add an excess amount of UAMC-00039 dihydrochloride to a known volume of each buffer in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a shaking incubator at 37°C and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
pH Measurement: After equilibration, measure the final pH of each solution to confirm it has not significantly changed.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Dilution: Dilute the filtered samples with the respective buffer to a concentration that falls within the linear range of your analytical method.
-
Concentration Analysis: Determine the concentration of UAMC-00039 in each diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility in mg/mL or mM by multiplying the measured concentration by the dilution factor.
-
Replicates: Perform the experiment in triplicate for each pH condition to ensure the reliability of the results.
Visualizations
References
- 1. UAMC00039 dihydrochloride - Immunomart [immunomart.com]
- 2. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer [ijbs.com]
- 3. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. raybiotech.com [raybiotech.com]
- 9. fip.org [fip.org]
- 10. ema.europa.eu [ema.europa.eu]
ensuring complete dissolution of UAMC00039 dihydrochloride for assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of UAMC00039 dihydrochloride in experimental assays. Below you will find troubleshooting guides and frequently asked questions to ensure the complete dissolution of this compound for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), with an IC50 of 0.48 nM.[1] It exhibits high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9. DPP-II is an intracellular protease that cleaves N-terminal dipeptides from oligopeptides that have proline or alanine in the penultimate position. By inhibiting DPP-II, UAMC00039 can be used to investigate the physiological functions of this enzyme, which is thought to be involved in processes such as the degradation of collagen fragments and certain neuropeptides.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water. Limited solubility has also been reported in ethanol. For most in vitro assays, DMSO is the recommended solvent for preparing stock solutions.
Q3: What is the recommended storage condition for this compound solutions?
A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] The powdered form of the compound should be stored at -20°C.
Q4: Is this compound stable in cell culture media?
A4: Yes, this compound has been reported to be stable for at least 48 hours at 37°C in cell culture medium and in DPPII assay buffer.[1]
Troubleshooting Guide: Dissolution of this compound
This guide addresses common issues encountered when preparing solutions of this compound for experimental use.
Issue 1: Precipitate is observed in the stock solution.
-
Possible Cause: The concentration of the compound may have exceeded its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 37°C) while vortexing.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound. This can be particularly effective for breaking up small particles.[1]
-
Dilution: If warming and sonication are not effective, the solution may be supersaturated. Dilute the solution with additional solvent to a concentration within the known solubility range.
-
Issue 2: The compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.
-
Possible Cause: this compound, especially when prepared as a high-concentration stock in DMSO, may precipitate when diluted into an aqueous environment where its solubility is lower.
-
Troubleshooting Steps:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution. This gradual change in solvent composition can help keep the compound in solution.
-
Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity and reduce the likelihood of precipitation.
-
Pre-warm Aqueous Media: Adding the DMSO stock solution to pre-warmed (37°C) aqueous buffer or media can sometimes improve solubility upon dilution.
-
Issue 3: Inconsistent results are observed between experiments.
-
Possible Cause: Incomplete dissolution of the compound can lead to variability in the actual concentration used in assays.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use. Ensure the solution is clear.
-
Fresh Dilutions: Prepare fresh working solutions from your stock solution for each experiment to avoid issues with compound stability or precipitation over time in diluted aqueous solutions.
-
Standardized Protocol: Follow a consistent and standardized protocol for dissolving and diluting the compound for all experiments.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Molecular Weight ( g/mol ) | Solubility (Molar) | Solubility (mg/mL) |
| DMSO | 382.76 | ~100 mM | ≥133.6 |
| Water | 382.76 | ~100 mM | ~38.3 |
Note: The solubility in DMSO is reported as ≥133.6 mg/mL, and in water as soluble to 100 mM. The mg/mL value for water is an approximation based on the molar solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 382.76 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of the compound.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution thoroughly. If any particulates are visible, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once the compound is fully dissolved and the solution is clear, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in DMSO or cell culture medium. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM solution.
-
Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the final desired concentration of 1 µM. For instance, add 10 µL of the 100 µM solution to 990 µL of cell culture medium.
-
Mixing: Mix the final working solution gently but thoroughly by pipetting up and down before adding it to the cells. Ensure the final DMSO concentration is below cytotoxic levels (typically ≤ 0.5%).
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Mechanism of DPP-II inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to UAMC00039 Dihydrochloride and Other Dipeptidyl Peptidase-II Inhibitors
This guide provides a detailed comparison of UAMC00039 dihydrochloride with other known Dipeptidyl Peptidase-II (DPP-II) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the potency, selectivity, and experimental evaluation of these compounds.
Introduction to DPP-II and its Inhibitors
Dipeptidyl Peptidase-II (DPP-II, also known as DPP7 or quiescent cell proline dipeptidase) is a serine protease that cleaves N-terminal dipeptides from polypeptides, with a preference for proline or alanine at the penultimate position.[1] It is implicated in various physiological processes, including immune regulation and T-cell activation.[1] The development of potent and selective DPP-II inhibitors is crucial for elucidating its specific biological functions and for potential therapeutic applications in inflammatory and autoimmune diseases.[1] this compound has emerged as a highly potent and selective inhibitor of DPP-II.[2][3]
Comparative Analysis of DPP-II Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other DPP-II inhibitors. The data highlights the exceptional potency of UAMC00039 for DPP-II and its selectivity over other dipeptidyl peptidases.
| Compound | DPP-II IC50 (nM) | DPP-IV IC50 (µM) | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) | Selectivity (DPP-IV/DPP-II) |
| This compound | 0.48 [2][3] | 165 [2][3] | 142 [2] | 78.6 [2] | ~343,750 |
| Dab-Pip | 130[4] | >1000[4] | - | - | >7600[4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of IC50 for DPP-IV to IC50 for DPP-II. A higher selectivity ratio indicates a greater preference for inhibiting DPP-II over DPP-IV.
Experimental Protocols
Determination of DPP-II Inhibitory Activity (IC50)
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-II.
Materials:
-
Recombinant human DPP-II enzyme
-
DPP-II substrate: Lys-Ala-pNA (p-nitroanilide)[5]
-
Assay Buffer: 50 mM Cacodylate buffer, pH 5.5[5]
-
Test compound (e.g., this compound)
-
96-well black microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the DPP-II substrate in the assay buffer to a final concentration of 2x the desired final concentration.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 25 µL of the diluted test compound solutions to the appropriate wells.
-
Add 25 µL of the diluted DPP-II enzyme solution to each well.
-
Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (blank).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the 2x DPP-II substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways
DPP-II is known to be involved in the regulation of T-cell activation. The following diagram illustrates a simplified overview of the T-cell receptor (TCR) signaling cascade, highlighting the potential point of intervention for DPP-II inhibitors. Inhibition of DPP-II may modulate the processing of peptides involved in T-cell co-stimulation, thereby affecting downstream signaling events.
Caption: Simplified T-cell receptor signaling pathway and potential modulation by DPP-II.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing DPP-II inhibitors.
Caption: Workflow for the identification and characterization of selective DPP-II inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of DPP-II, demonstrating significantly greater potency than other reported inhibitors such as Dab-Pip.[2][3][4] Its high selectivity against other dipeptidyl peptidases, particularly DPP-IV, makes it an invaluable tool for studying the specific physiological and pathological roles of DPP-II. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation and development of novel DPP-II inhibitors. Further research is warranted to fully elucidate the therapeutic potential of targeting DPP-II.
References
- 1. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of UAMC-00039 Dihydrochloride in a Novel Fibrotic Disease Model
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the dipeptidyl peptidase II (DPP-II) inhibitor, UAMC-00039 dihydrochloride, and an alternative inhibitor, Talabostat mesylate, in a newly proposed model of idiopathic pulmonary fibrosis (IPF). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DPP-II inhibition in fibrotic diseases.
UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of DPP-II with a reported IC50 of 0.48 nM.[1][2] It demonstrates high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[3][4] The compound is orally available and has been shown to effectively inhibit DPP-II activity in both in vitro and in vivo models without significant acute toxicity.[1][5]
This guide introduces a novel validation model utilizing a 3D co-culture of human lung fibroblasts and macrophages to mimic the fibrotic niche of IPF. This model aims to provide a more physiologically relevant environment to assess the anti-fibrotic potential of DPP-II inhibitors compared to traditional 2D cell culture.
Comparative Analysis of DPP-II Inhibitors
For this validation study, we compare UAMC-00039 dihydrochloride with Talabostat mesylate, another well-characterized inhibitor of dipeptidyl peptidases, including DPP-II.
| Inhibitor | Target(s) | IC50 (DPP-II) | Mechanism of Action | Key Features |
| UAMC-00039 dihydrochloride | DPP-II (highly selective) | 0.48 nM[1][2][3] | Reversible, Competitive | Orally available, high selectivity |
| Talabostat mesylate | FAP, DPP-IV, DPP-II, others | In the nanomolar range | Reversible, Competitive | Broad-spectrum dipeptidyl peptidase inhibitor |
Experimental Protocols
Establishment of a 3D Co-culture Model of Lung Fibrosis
A 3D co-culture model will be established to simulate the fibrotic microenvironment of the lung.
-
Cell Lines:
-
Primary human lung fibroblasts (HLFs) isolated from IPF patients.
-
Human monocytic cell line (THP-1) differentiated into macrophages.
-
-
Methodology:
-
HLFs are encapsulated in a collagen-based hydrogel to form a 3D scaffold.
-
Differentiated THP-1 macrophages are seeded onto the surface of the fibroblast-laden hydrogel.
-
The co-culture is maintained in a pro-fibrotic medium containing transforming growth factor-beta 1 (TGF-β1) to induce a fibrotic phenotype.
-
Assessment of Anti-Fibrotic Efficacy
The efficacy of UAMC-00039 dihydrochloride and Talabostat mesylate in mitigating the fibrotic response will be evaluated.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
UAMC-00039 dihydrochloride (at various concentrations)
-
Talabostat mesylate (at various concentrations)
-
-
Methodology:
-
Inhibitors are added to the co-culture medium 24 hours after TGF-β1 stimulation.
-
After 72 hours of treatment, the following endpoints will be assessed:
-
Collagen Deposition: Measured by Sirius Red staining and quantification of soluble collagen in the culture supernatant using a Sircol™ Collagen Assay.
-
Myofibroblast Differentiation: Assessed by immunofluorescence staining for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblasts.
-
Pro-inflammatory Cytokine Secretion: Levels of IL-6 and TNF-α in the culture supernatant will be quantified by ELISA.
-
-
Visualizing the Experimental Approach and Underlying Pathway
To clearly illustrate the experimental design and the targeted signaling pathway, the following diagrams are provided.
Caption: Experimental workflow for validating DPP-II inhibitors in a 3D lung fibrosis model.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of UAMC-00039 dihydrochloride, a potent inhibitor of Dipeptidyl Peptidase II (DPP-II), with other commonly studied DPP inhibitors. The data presented herein is intended to assist researchers in evaluating the selectivity of UAMC-00039 for its primary target and its potential for off-target effects.
Introduction to UAMC-00039 Dihydrochloride
UAMC-00039 dihydrochloride is a small molecule inhibitor that has demonstrated high affinity and selectivity for Dipeptidyl Peptidase II (DPP-II), a serine protease involved in various physiological processes. Understanding the cross-reactivity of this compound with other related proteases, such as DPP-IV, DPP-8, and DPP-9, is crucial for its development as a specific molecular probe or therapeutic agent. This guide summarizes the available quantitative data on its inhibitory activity and provides a general experimental framework for assessing protease inhibitor selectivity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of UAMC-00039 dihydrochloride and other well-known DPP inhibitors against a panel of related proteases. This data allows for a direct comparison of their potency and selectivity.
| Compound | DPP-II IC50 (nM) | DPP-IV IC50 (µM) | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) |
| UAMC-00039 dihydrochloride | 0.48 | 165 | 142 | 78.6 |
| Sitagliptin | Data not available | 0.019 | >100 | >100 |
| Vildagliptin | Data not available | 0.062 | >100 | >100 |
| Saxagliptin | Data not available | 0.050 | >100 | >100 |
| Alogliptin | Data not available | 0.024 | >10,000-fold selectivity over DPP-8/9 | >10,000-fold selectivity over DPP-8/9 |
| Linagliptin | Data not available | 0.001 | >100 | >100 |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: General signaling pathway of dipeptidyl peptidases and the inhibitory action of UAMC-00039.
Caption: A generalized workflow for determining the cross-reactivity of a protease inhibitor.
Experimental Protocols
While the specific, detailed experimental protocol for the cross-reactivity profiling of UAMC-00039 is not publicly available, a general and representative protocol for assessing dipeptidyl peptidase inhibitor selectivity is described below. This protocol is based on commonly used methods in the field.
Objective: To determine the IC50 values of a test compound (e.g., UAMC-00039) against a panel of purified recombinant human dipeptidyl peptidases (DPP-II, DPP-IV, DPP-8, and DPP-9).
Materials:
-
Enzymes: Purified, recombinant human DPP-II, DPP-IV, DPP-8, and DPP-9.
-
Substrates:
-
For DPP-II: Lys-Ala-AMC (7-amino-4-methylcoumarin) or a similar fluorogenic substrate.
-
For DPP-IV, DPP-8, and DPP-9: Gly-Pro-AMC or a similar fluorogenic substrate.
-
-
Test Compound: UAMC-00039 dihydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing appropriate salts and additives (e.g., 1 mM EDTA).
-
Instrumentation: A fluorescence microplate reader.
-
Microplates: 96-well or 384-well black, flat-bottom microplates.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzymes in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range for an initial screen might be from 100 µM down to 1 pM.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer. The final substrate concentration should be at or near the Michaelis-Menten constant (Km) for each respective enzyme to ensure sensitive detection of inhibition.
-
-
Assay Protocol:
-
To each well of the microplate, add a specific volume of the assay buffer.
-
Add a defined volume of the diluted test compound to the appropriate wells. For control wells (100% activity), add the same volume of buffer/solvent without the inhibitor. For blank wells (no enzyme activity), add buffer/solvent and substrate but no enzyme.
-
Add a defined volume of the enzyme working solution to all wells except the blanks.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a defined volume of the substrate working solution to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths should be set appropriately for the fluorophore being used (e.g., for AMC, excitation ~360 nm, emission ~460 nm).
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
This comprehensive guide provides a detailed overview of the cross-reactivity of UAMC-00039 dihydrochloride, offering valuable insights for researchers in the field of protease inhibition and drug discovery.
A Comparative Guide to the Efficacy of UAMC00039 Dihydrochloride Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of UAMC00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II), across various cell types. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to offer an objective resource for researchers considering UAMC00039 for their studies.
Executive Summary
This compound is a powerful tool for investigating the physiological and pathological roles of DPP-II. Its efficacy, however, varies depending on the cellular context. This guide synthesizes data on its effects in immune cells and cancer cell lines, highlighting its potential applications in immunology, oncology, and neuroinflammation research. While direct comparative studies across a wide range of cell types are limited, this guide collates available data to provide a clearer picture of its cell-specific activities.
Mechanism of Action
This compound is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7). DPP-II is a serine protease that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. By inhibiting DPP-II, UAMC00039 modulates the activity of various bioactive peptides, thereby influencing cellular processes such as proliferation, differentiation, and immune responses.
Efficacy in Different Cell Types
The inhibitory effects of this compound have been characterized in several cell lines, primarily focusing on immune and cancer cells.
Immune Cells
In immune cells, DPP-II is implicated in T-cell activation and cytokine production. UAMC00039 has been shown to modulate immune responses by inhibiting DPP-II activity in peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line U937.
Table 1: Efficacy of this compound in Immune Cells
| Cell Type | Assay | Endpoint Measured | Concentration | Observed Effect |
| Human PBMCs | DPP-II Activity Assay | Inhibition of intracellular DPP-II activity | 1 µM - 100 µM | >90% inhibition |
| U937 | DPP-II Activity Assay | Inhibition of intracellular DPP-II activity | 1 µM - 100 µM | >90% inhibition |
Data synthesized from multiple sources. Specific experimental conditions may vary.
Cancer Cell Lines
Table 2: Comparative Efficacy of DPP-II Inhibition in Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cancer Type | IC50 (µM) of UAMC00039 | Alternative DPP-II Inhibitor (IC50, µM) |
| Jurkat | T-cell Leukemia | Data not available | Inhibitor X (IC50: Y µM) |
| U937 | Histiocytic Lymphoma | Data not available | Inhibitor Z (IC50: W µM) |
| MCF-7 | Breast Cancer | Data not available | Data not available |
| A549 | Lung Cancer | Data not available | Data not available |
Note: This table is for illustrative purposes to show how such data would be presented. Specific IC50 values for UAMC00039 in these cancer cell lines require further experimental determination.
Neuronal Cells
Neuroinflammation, mediated by microglial cells, is a hallmark of many neurodegenerative diseases.[1] DPP-II is expressed in the central nervous system and may play a role in modulating microglial activation.[2] The effect of UAMC00039 on microglial cells is an emerging area of research with potential implications for treating neuroinflammatory conditions.
Signaling Pathways
The inhibition of DPP-II by UAMC00039 can impact several signaling pathways. The following diagrams illustrate the potential downstream effects of DPP-II inhibition in different cellular contexts.
Figure 1: General signaling pathway of DPP-II inhibition by UAMC00039.
Figure 2: Hypothesized role of DPP-II in T-cell activation and its inhibition by UAMC00039.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of UAMC00039 on the viability of different cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[3][4][5]
Figure 3: Workflow for the MTT cell viability assay.
Cytokine Production Assay (ELISA)
This protocol is used to measure the effect of UAMC00039 on the production of cytokines by immune cells.
-
Cell Stimulation: Isolate human PBMCs and culture them in the presence or absence of UAMC00039. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS) to induce cytokine production.[6][7][8][9][10]
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 or 48 hours), collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA to quantify the concentration of specific cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatants according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the supernatants of UAMC00039-treated cells to those of untreated control cells.
Comparison with Alternatives
Several other DPP-II inhibitors have been developed, though UAMC00039 remains one of the most potent and selective compounds described in the literature. When selecting a DPP-II inhibitor, researchers should consider factors such as potency (IC50), selectivity against other dipeptidyl peptidases (e.g., DPP-IV, DPP8, DPP9), and cell permeability.
Table 3: Comparison of UAMC00039 with Other Dipeptidyl Peptidase Inhibitors
| Compound | Target | IC50 (DPP-II) | Selectivity Profile |
| UAMC00039 | DPP-II | 0.48 nM | Highly selective over DPP-IV, DPP8, and DPP9 |
| Inhibitor A | DPP-II | Varies | Varies |
| Inhibitor B | DPP-IV | Varies | High for DPP-IV |
| Inhibitor C | DPP8/9 | Varies | High for DPP8/9 |
This table provides a framework for comparison. Specific values for alternative inhibitors should be obtained from relevant literature.
Conclusion
This compound is a valuable research tool for elucidating the role of DPP-II in various physiological and pathological processes. Its high potency and selectivity make it a preferred choice for in vitro and in vivo studies. However, its efficacy is cell-type dependent, and further research is needed to fully characterize its effects across a broader range of cell lines and to establish its therapeutic potential. This guide provides a foundational understanding of UAMC00039's comparative efficacy and the experimental approaches to further investigate its biological functions.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. mdpi.com [mdpi.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. clyte.tech [clyte.tech]
- 5. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine production in cell culture by peripheral blood mononuclear cells from immunocompetent hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine production by human peripheral blood mononuclear cells: differential senstivity to glutamine availability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Deletion of DPP-II in Research and Drug Development
For researchers and drug development professionals, understanding the nuances of target validation is paramount. When investigating the function of an enzyme like Dipeptidyl Peptidase II (DPP-II), two primary loss-of-function approaches are often employed: pharmacological inhibition and genetic deletion. Each method offers a unique set of advantages and disadvantages that can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of these two powerful techniques, supported by experimental considerations.
At a Glance: Key Differences Between Pharmacological Inhibition and Genetic Deletion of DPP-II
| Feature | Pharmacological Inhibition of DPP-II | Genetic Deletion of DPP-II (Knockout) |
| Temporal Control | High (acute, reversible)[1][2][3][4] | Low (lifelong, irreversible) |
| Dose-Dependence | Tunable, allowing for dose-response studies[5] | All-or-none (complete ablation of the gene) |
| Target Specificity | Variable; potential for off-target effects[6][7][8] | High for the target gene; potential for off-target genetic alterations is low with modern techniques[9] |
| Compensatory Mechanisms | Less likely to induce long-term compensatory changes | High potential for developmental compensation by related genes[10][11][12][13][14] |
| Reversibility | Generally reversible, allowing for washout studies[1][2][3][4] | Irreversible |
| Speed of Implementation | Rapid; can be applied to cells or animals immediately | Time-consuming; requires generation and breeding of knockout animals[15][16] |
| Translational Relevance | High; mimics therapeutic intervention with a drug molecule | Provides fundamental insights into the lifelong absence of the protein |
| Potential for Lethality | Less likely to be embryonic lethal | Can be embryonic lethal if the gene is essential for development |
The Advantages of Pharmacological Inhibition: Precision in Timing and Dose
Pharmacological inhibition of DPP-II offers a high degree of control over the experimental system. This approach utilizes small molecule inhibitors to acutely block the enzymatic activity of the DPP-II protein.
A primary advantage is temporal control . Researchers can administer the inhibitor at specific time points to investigate the role of DPP-II in a particular physiological or pathological process. This is particularly useful for studying dynamic processes where the timing of enzyme activity is critical. Furthermore, the effects of most small molecule inhibitors are reversible , meaning that the inhibitor can be withdrawn, and enzyme function can be restored, allowing for washout experiments to confirm that the observed phenotype is indeed due to the inhibition of the target[1][2][3][4].
Another key benefit is the ability to perform dose-response studies . By administering varying concentrations of the inhibitor, researchers can establish a relationship between the degree of DPP-II inhibition and the magnitude of the biological effect. This is crucial for understanding the therapeutic window and potential toxicity of a drug candidate.
However, a significant challenge with pharmacological inhibitors is the potential for off-target effects , where the inhibitor binds to and affects proteins other than the intended target[6][7][8]. This can lead to misinterpretation of experimental results. Therefore, rigorous characterization of inhibitor selectivity is essential.
The Power of Genetic Deletion: Unveiling the Fundamental Role of a Gene
Genetic deletion, or knockout, of the DPP-II gene provides an unambiguous method to study the consequences of its complete and lifelong absence. This technique involves modifying the genome of an organism, typically a mouse, to remove the DPP-II gene.
Genetic knockout models are invaluable for understanding the fundamental and long-term physiological roles of a protein. They can reveal functions that may not be apparent with acute pharmacological inhibition due to the complete absence of the protein throughout development and life.
A major consideration for genetic deletion is the potential for compensatory mechanisms . The lifelong absence of a gene can lead to the upregulation of other, related genes that can functionally compensate for the loss of the target gene[10][11][12][13][14]. This can sometimes mask the true phenotype of the knockout. Additionally, if the gene is essential for embryonic development, a full knockout can be lethal, preventing the study of its function in adult animals.
Experimental Protocols: A Methodological Overview
In Vitro DPP-II Substrate Cleavage Assay
This assay is used to determine the inhibitory activity of a compound against DPP-II.
-
Reagents and Materials:
-
Recombinant human DPP-II enzyme
-
Fluorogenic DPP-II substrate (e.g., Lys-Ala-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In the microplate, add the recombinant DPP-II enzyme to each well.
-
Add the diluted test inhibitor or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic DPP-II substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.
-
Generation of a DPP-II Knockout Mouse Model using CRISPR/Cas9
This protocol provides a general workflow for creating a DPP-II knockout mouse.
-
Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the DPP-II gene.
-
Synthesize the sgRNAs and the Cas9 nuclease mRNA.
-
-
Microinjection:
-
Harvest fertilized eggs from superovulated female mice.
-
Microinject the sgRNAs and Cas9 mRNA into the cytoplasm of the zygotes.
-
-
Embryo Transfer:
-
Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.
-
-
Genotyping and Breeding:
-
Genotype the resulting pups by PCR and sequencing to identify founder mice with the desired genetic modification.
-
Breed the founder mice to establish a stable DPP-II knockout mouse line.
-
Phenotypic Analysis of DPP-II Knockout Mice
A comprehensive phenotypic analysis is crucial to understand the function of DPP-II.
-
Breeding and Cohort Generation:
-
Establish cohorts of DPP-II knockout mice and wild-type littermate controls.
-
-
General Health and Survival:
-
Monitor body weight, food and water intake, and overall survival.
-
-
Metabolic Phenotyping:
-
Perform glucose and insulin tolerance tests.
-
Measure plasma levels of relevant hormones and metabolites.
-
-
Immunophenotyping:
-
Analyze immune cell populations in blood, spleen, and lymph nodes by flow cytometry.
-
Measure cytokine levels in response to immune challenges.
-
-
Histopathology:
-
Collect and analyze tissues from various organs to identify any morphological abnormalities.
-
Visualizing the Concepts
Figure 1. A high-level comparison of the workflows for pharmacological inhibition and genetic deletion of DPP-II.
Figure 2. A hypothetical signaling pathway illustrating the role of DPP-II in modulating the activity of a bioactive peptide.
Conclusion: A Complementary Partnership
Pharmacological inhibition and genetic deletion of DPP-II are not mutually exclusive but rather complementary approaches. Pharmacological inhibitors are invaluable for their temporal control and dose-dependency, making them highly relevant for preclinical drug development. Genetic knockout models, on the other hand, provide the gold standard for target validation by revealing the fundamental, lifelong consequences of a gene's absence. The choice of method, or a combination thereof, will depend on the specific research question being addressed. A thorough understanding of the strengths and limitations of each technique is essential for designing robust experiments and accurately interpreting the complex biological roles of DPP-II.
References
- 1. Reversible mechanisms of enzyme inhibition and resulting clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition: Significance and symbolism [wisdomlib.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Liraglutide Increases Gastric Fundus Tonus and Reduces Food Intake in Type 2 Diabetic Rats [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pipeline for the generation of gene knockout mice using dual sgRNA CRISPR/Cas9-mediated gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gene knockout: loss of a gene can be compensated by another gene [mpg.de]
- 12. Genetic compensation: A phenomenon in search of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Genetic compensation in a stable slc25a46 mutant zebrafish: A case for using F0 CRISPR mutagenesis to study phenotypes caused by inherited disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of Knockout Mice using CRISPR/Cas9 in FVB Strain [e-jarb.org]
A Head-to-Head Comparison of UAMC00039 Dihydrochloride and Other Dipeptidyl Peptidase II (DPP-II) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UAMC00039 dihydrochloride with other selective inhibitors of Dipeptidyl Peptidase II (DPP-II), supported by experimental data and detailed methodologies.
Dipeptidyl Peptidase II (DPP-II), a member of the S9B family of serine proteases, has emerged as a therapeutic target in various physiological and pathological processes, including immune regulation and cancer. The development of potent and selective inhibitors is crucial for elucidating its biological functions and for potential therapeutic applications. This guide focuses on a comparative analysis of this compound, a highly potent and selective DPP-II inhibitor, against other known inhibitors of the same enzyme.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and other selected DPP-II inhibitors. The data highlights the potency against DPP-II and the selectivity over other related dipeptidyl peptidases.
| Inhibitor | DPP-II IC50 (nM) | DPP-IV IC50 (µM) | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) | Reference |
| This compound | 0.48 [1][2][3] | 165[1][2] | 142[2] | 78.6[2] | [1][2][3] |
| AX8819 | 0.88 [4] | Highly Selective | Not Reported | Not Reported | [4] |
| Dab-Pip | Potent and Selective | High Selectivity | Not Reported | Not Reported |
Note: "Not Reported" indicates that the data was not available in the cited sources. "Highly Selective" indicates that the source mentions high selectivity without providing specific IC50 values for other DPPs.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of Dipeptidyl Peptidase II (DPP-II) in cleaving dipeptides from the N-terminus of polypeptide chains and how inhibitors like this compound block this activity.
Caption: Mechanism of DPP-II inhibition by this compound.
Experimental Protocols
In Vitro DPP-II Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of compounds against DPP-II.
Materials:
-
Recombinant Human Dipeptidylpeptidase II (DPP-II)
-
DPP-II Substrate: Lys-Pro-7-amino-4-methylcoumarin (Lys-Pro-AMC)
-
Assay Buffer: 25 mM MES, pH 6.0
-
Test Compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Enzyme Preparation: Dilute the recombinant human DPP-II to a final concentration of 0.2 ng/µL in the assay buffer.
-
Substrate Preparation: Prepare a 200 µM working solution of the Lys-Pro-AMC substrate in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
Assay Reaction:
-
Add 50 µL of the diluted DPP-II enzyme solution to each well of the 96-well plate.
-
Add a corresponding volume of the diluted test compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Data Acquisition: Immediately begin kinetic reading of fluorescence intensity at 37°C for a set period (e.g., 30 minutes), with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the workflow for determining the IC50 value of a DPP-II inhibitor.
Caption: Workflow for determining the IC50 of a DPP-II inhibitor.
Discussion of Comparative Data
This compound demonstrates exceptional potency against DPP-II with a sub-nanomolar IC50 value of 0.48 nM.[1][2][3] This makes it one of the most potent DPP-II inhibitors reported to date. In comparison, AX8819 also shows high potency with an IC50 of 0.88 nM.[4]
The high potency and selectivity of this compound make it an excellent tool for in vitro and in vivo studies to probe the physiological and pathological roles of DPP-II. The detailed experimental protocol provided in this guide serves as a foundation for researchers to conduct their own comparative studies and validate the activity of these and other novel DPP-II inhibitors. Future head-to-head studies in the same experimental setup are warranted to provide a more direct and definitive comparison of the inhibitory profiles of these compounds.
References
Assessing the Reversibility of UAMC00039 Dihydrochloride Inhibition: A Comparative Guide
For researchers and professionals in drug development, understanding the nature of enzyme inhibition is paramount to predicting a compound's efficacy and safety profile. This guide provides a comparative assessment of the reversibility of UAMC00039 dihydrochloride, a potent inhibitor of dipeptidyl peptidase II (DPP-II), with an alternative inhibitor, Dab-Pip. The information presented is based on available experimental data to facilitate an objective evaluation.
This compound is a highly potent and selective inhibitor of DPP-II, an enzyme implicated in various physiological processes. Its mechanism of inhibition is characterized as both reversible and competitive, signifying that it binds to the active site of the enzyme in a non-covalent manner and can be displaced by the substrate. This reversibility is a critical attribute for a therapeutic candidate, as it can influence the duration of action and minimize the potential for off-target effects.
Quantitative Comparison of DPP-II Inhibitors
To provide a clear comparison of this compound and the alternative inhibitor Dab-Pip, the following table summarizes their key quantitative parameters derived from experimental studies.
| Parameter | This compound | Dab-Pip |
| Target Enzyme | Dipeptidyl Peptidase II (DPP-II) | Dipeptidyl Peptidase II (DPP-II) |
| Inhibition Constant (Ki) | 0.082 ± 0.048 nM[1] | Not Reported |
| IC50 Value | 0.48 nM[2][3] | 0.13 µM |
| Selectivity | High selectivity over DPP-IV, DPP-8, and DPP-9 | ~7600-fold selective over DPP-IV |
| Mode of Inhibition | Reversible, Competitive[2][3] | Information on the specific mode of inhibition (e.g., competitive, non-competitive) and direct evidence of reversibility for Dab-Pip are not readily available in the public domain. However, its characterization as a potent and selective inhibitor in structure-activity relationship studies is typical for reversible inhibitors. |
Experimental Protocols
The determination of the inhibition parameters listed above relies on robust enzymatic assays. Below are detailed methodologies for key experiments used to characterize the reversibility and potency of DPP-II inhibitors.
Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor
The inhibition constant (Ki) is a measure of the binding affinity of a competitive inhibitor to an enzyme. A lower Ki value indicates a higher affinity. The Ki for this compound was determined using enzyme kinetic studies.
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant human DPP-II is used as the enzyme source. A fluorogenic or chromogenic substrate, such as Lys-Ala-AMC or Gly-Pro-pNA, is prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: The assay is performed in a 96-well plate format. A range of fixed concentrations of the inhibitor (this compound) are pre-incubated with a constant concentration of DPP-II for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding to reach equilibrium.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of varying concentrations of the substrate to each well. The rate of product formation (fluorescence or absorbance) is monitored over time using a plate reader.
-
Data Analysis: The initial reaction velocities (V₀) are determined from the linear portion of the progress curves. The data are then fitted to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S]) where:
-
V₀ is the initial velocity
-
Vmax is the maximum velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
[I] is the inhibitor concentration
-
Ki is the inhibition constant The Ki value is determined by non-linear regression analysis of the data.
-
Washout Experiment to Assess Reversibility
A washout experiment provides qualitative and semi-quantitative evidence of the reversibility of an inhibitor. The principle is to determine if the enzyme activity can be restored after removal of the inhibitor.
Protocol:
-
Inhibitor Incubation: Cells expressing DPP-II or the purified enzyme are incubated with a high concentration of the inhibitor (e.g., 10-100 times the IC50) for a sufficient duration to ensure binding.
-
Washout: The inhibitor is removed by repeated washing steps. For cells, this involves centrifuging the cells and resuspending them in fresh, inhibitor-free medium. For purified enzymes, this can be achieved through dialysis, size-exclusion chromatography, or rapid dilution.
-
Activity Measurement: The enzymatic activity of the washed cells or enzyme is measured and compared to the activity of a control group that was not exposed to the inhibitor and a group that was incubated with the inhibitor but not washed.
-
Interpretation: A significant recovery of enzyme activity after the washout procedure indicates that the inhibitor is reversible. The rate of activity recovery can provide insights into the dissociation rate of the inhibitor-enzyme complex.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Reversible competitive inhibition of DPP-II by UAMC00039.
Caption: Workflow for a washout experiment to assess inhibitor reversibility.
References
Safety Operating Guide
Proper Disposal Procedures for UAMC00039 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing UAMC00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II), adherence to proper disposal protocols is paramount for laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring operational integrity and regulatory compliance.
Summary of Key Quantitative Data
To facilitate easy reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| IC₅₀ (DPP-II) | 0.48 nM | [1][2][3][4] |
| IC₅₀ (DPP-IV) | 165 µM | [1][2][3] |
| IC₅₀ (DPP-8) | 142 µM | [1] |
| IC₅₀ (DPP-9) | 78.6 µM | [1] |
| Solubility in Water | Soluble to 100 mM | |
| Solubility in DMSO | ≥133.6 mg/mL | [5] |
| Molecular Weight | 382.76 g/mol | [1][3][5] |
Experimental Protocol: Disposal of this compound
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste disposal. The following protocol is a general guideline based on best practices for non-hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound in solid or solution form.
2. Disposal of Solid (Neat) Compound:
-
Small Quantities (<1g): For trace amounts or residual powder in containers, consult your institution's Environmental Health & Safety (EHS) office. In many cases, small quantities of non-hazardous solids can be disposed of in the regular solid waste stream, provided they are securely contained to prevent aerosolization.
-
Bulk Quantities (>1g): Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the phrase "Non-Hazardous Waste for Disposal." Contact your institution's EHS office to arrange for pickup and disposal. Do not dispose of bulk quantities in the regular trash.
3. Disposal of Solutions:
-
Aqueous Solutions: Given its solubility in water, small quantities of dilute aqueous solutions can often be disposed of down the sanitary sewer with copious amounts of running water. However, it is crucial to first check your local and institutional regulations regarding sewer disposal of chemical waste. Some municipalities have strict limits on the types and quantities of chemicals that can be sewered.
-
Organic Solvent Solutions (e.g., DMSO): Solutions of this compound in organic solvents such as DMSO must be collected as chemical waste.
-
Use a designated, properly labeled waste container for halogenated or non-halogenated organic solvent waste, as appropriate.
-
The label must clearly identify the contents, including the solvent and the solute (this compound).
-
Never dispose of organic solvent solutions down the drain.
-
4. Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment thoroughly with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent followed by a detergent wash).
-
The initial rinsate from concentrated solutions should be collected as chemical waste. Subsequent rinses with water can typically be disposed of down the drain.
5. Spill Cleanup:
-
For a small spill of the solid compound, carefully sweep it up, avoiding dust generation, and place it in a labeled waste container.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pads). Place the absorbent material in a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.
Important Note: Always consult your institution's specific chemical hygiene plan and EHS guidelines before proceeding with any disposal method.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting dipeptidyl peptidase II (DPP-II). DPP-II is an intracellular serine protease that plays a role in the degradation of certain oligopeptides. Research suggests that DPP-II is essential for maintaining cells in a quiescent state (G₀). By inhibiting DPP-II, UAMC00039 can trigger cells to exit G₀ and, in some cases, undergo apoptosis.
Caption: Mechanism of this compound action on cellular state.
References
Safeguarding Your Research: A Guide to Handling UAMC00039 Dihydrochloride
Essential safety and logistical information for the proper handling, storage, and disposal of UAMC00039 dihydrochloride, a potent dipeptidyl peptidase II (DPP-II) inhibitor. This guide provides procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of your research.
This compound is a powerful research tool.[1][2][3] Adherence to proper safety protocols is paramount to mitigate risks and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), handling procedures, storage conditions, and disposal methods.
Quantitative Safety and Physical Data
While specific occupational exposure limits have not been established for this compound, the following table summarizes key safety and physical data.[4][5]
| Parameter | Value | Reference |
| GHS Hazard Statements | None assigned; however, standard chemical handling precautions should be observed. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Acute Oral Toxicity | No signs of acute toxicity observed at 2 mg/kg in animal studies. | [1] |
| Molecular Weight | 382.76 g/mol | [2] |
| Solubility | Soluble to 100 mM in water and DMSO. | |
| Appearance | Crystalline solid. | [2] |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C. | [2] |
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is essential when handling this compound. The following PPE is mandatory to prevent skin and eye contact, as well as inhalation.
Recommended PPE:
-
Gloves: Nitrile gloves are recommended for their resistance to a wide range of chemicals.[6][7] Always inspect gloves for tears or punctures before use. If direct or prolonged contact is anticipated, consider using thicker, chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If working with the solid form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator may be necessary to avoid inhaling dust particles.[1]
Caption: PPE workflow from selection to post-handling procedures.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety and consistency in the handling of this compound.
Receiving and Storage:
-
Upon receipt, verify the container's integrity.
-
Store the compound in a cool, dry, and dark place.[2]
-
For short-term storage, maintain a temperature of 0-4°C.[2]
-
For long-term storage, use a freezer at -20°C.[2]
Preparation of Solutions:
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Use appropriate PPE as outlined above.
-
The compound is soluble in water and DMSO up to 100 mM.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
Experimental Protocol: In Vivo Administration
The following is a general protocol for the oral administration of this compound to rats, based on published research.[1] Researchers should adapt this protocol to their specific experimental design and institutional guidelines.
Objective: To assess the in vivo effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 2% Tween 80 in water)
-
Oral gavage needles
-
Appropriate animal model (e.g., Sprague-Dawley rats)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in the vehicle.
-
For a 2 mg/kg dose in a 250g rat, you would need 0.5 mg of the compound.
-
If the dosing volume is 5 mL/kg, the concentration of the solution should be 0.4 mg/mL.
-
-
Animal Handling:
-
Acclimate animals to the housing conditions and handling procedures before the experiment.
-
Weigh each animal to determine the precise dosing volume.
-
-
Oral Administration:
-
Gently restrain the rat.
-
Insert the oral gavage needle carefully into the esophagus.
-
Administer the calculated volume of the this compound solution or vehicle control.
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of acute toxicity or changes in behavior, respiration, or other physiological parameters.[1]
-
Continue monitoring according to the experimental timeline.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation and Disposal:
-
Solid Waste: Unused or expired this compound should be disposed of as chemical waste.[8] Place the sealed container in a designated hazardous waste receptacle.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.[4]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in a designated chemical waste container.[8] Reusable glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before washing.[8]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent.[8] Collect the rinsate as chemical waste. The rinsed container can then be disposed of in the regular trash.[8]
All chemical waste should be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9]
Caption: Logical flow for the safe disposal of UAMC00039 waste.
References
- 1. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ecospill.com.au [ecospill.com.au]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
